molecular formula C6H10N2O B2558126 Hex-5-ynehydrazide CAS No. 4230-19-7

Hex-5-ynehydrazide

Número de catálogo: B2558126
Número CAS: 4230-19-7
Peso molecular: 126.16 g/mol
Clave InChI: CIWUFLALCXLZMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Hex-5-ynehydrazide is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

hex-5-ynehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-4-5-6(9)8-7/h1H,3-5,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWUFLALCXLZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4230-19-7
Record name hex-5-ynehydrazide
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Foundational & Exploratory

Hex-5-ynehydrazide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Hex-5-ynehydrazide. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted data based on established chemical principles and information from structurally related molecules.

Core Chemical Profile

This compound is a bifunctional organic molecule possessing a terminal alkyne and a hydrazide group. This unique combination makes it a valuable building block in synthetic chemistry and a compound of interest for medicinal chemistry research. The terminal alkyne facilitates covalent modification through reactions like click chemistry, while the hydrazide moiety is a known pharmacophore found in numerous biologically active compounds.[1][2]

Chemical Structure

synthesis_pathway Hex-5-ynoic Acid Hex-5-ynoic Acid Activated Ester Activated Ester Hex-5-ynoic Acid->Activated Ester EDC, HOBt CH₃CN, rt This compound This compound Activated Ester->this compound H₂NNH₂·H₂O CH₃CN, 0°C to rt analytical_workflow cluster_workflow Analytical Workflow cluster_techniques Spectroscopic Techniques Crude Product Crude Product Purification (Flash Chromatography) Purification (Flash Chromatography) Crude Product->Purification (Flash Chromatography) Pure this compound Pure this compound Purification (Flash Chromatography)->Pure this compound Structural Confirmation Structural Confirmation Pure this compound->Structural Confirmation NMR Spectroscopy NMR Spectroscopy Structural Confirmation->NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy Structural Confirmation->FT-IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry signaling_pathway cluster_pathway Hypothetical Target Pathway Substrate Substrate Enzyme_Active_Site Enzyme Active Site Substrate->Enzyme_Active_Site Catalysis Product Product Enzyme_Active_Site->Product Catalysis Inhibited_Enzyme Inhibited Enzyme Complex Hex_5_ynehydrazide_Derivative This compound Derivative Hex_5_ynehydrazide_Derivative->Enzyme_Active_Site Binding

References

Hex-5-ynehydrazide: A Versatile Probe for Exploring the Electrophilic Proteome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hex-5-ynehydrazide has emerged as a powerful chemical probe in the field of chemical proteomics, particularly in the application of Activity-Based Protein Profiling (ABPP). This guide provides a comprehensive overview of its use in research, detailing its mechanism of action, experimental protocols, and data analysis strategies.

Core Application: Activity-Based Protein Profiling of Electrophilic Functionality

This compound is primarily utilized as a versatile, activity-based probe for the covalent modification and subsequent identification of proteins containing electrophilic cofactors, transient intermediates, and post-translational modifications.[1][2][3] Unlike traditional ABPP probes that target nucleophilic amino acid residues, the electron-rich hydrazine (B178648) moiety of this compound enables it to react with a diverse range of electron-poor functional groups within protein active sites.[1][2] This unique reactivity profile allows for the exploration of a less-chartered segment of the proteome, often referred to as the "electrophilome".

The alkyne group on this compound serves as a bioorthogonal handle for "click" chemistry. This allows for the attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization, after the probe has covalently labeled its protein targets. This two-step approach minimizes steric hindrance and allows for flexible experimental design.

Mechanism of Action

This compound interacts with target proteins through two primary mechanisms:

  • Direct Polar Coupling: The hydrazine acts as a nucleophile and directly attacks electrophilic sites on cofactors or modified amino acids.

  • Oxidative Fragmentation/Coupling: In the presence of redox-active cofactors (e.g., flavin, heme), the hydrazine can be oxidized, leading to the formation of a carbon-centered radical that subsequently couples to the cofactor and the enzyme active site.

This dual reactivity allows this compound to label a broad spectrum of enzyme classes, including oxidoreductases, that are not accessible with conventional ABPP probes.

Experimental Protocols

The following sections detail the key experimental procedures for utilizing this compound in research.

Synthesis of this compound

A reliable method for the synthesis of this compound starts from hex-5-ynoic acid. The following is a representative protocol:

  • Esterification of Hex-5-ynoic Acid: Hex-5-ynoic acid is converted to its methyl ester by reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. The reaction mixture is typically refluxed for several hours, followed by extraction and purification.

  • Hydrazinolysis: The resulting methyl hex-5-ynoate is then reacted with hydrazine hydrate. This reaction is usually carried out in an alcoholic solvent, such as ethanol, at room temperature or with gentle heating. The product, this compound, can be isolated by removal of the solvent and purification by crystallization or chromatography.

In-situ Labeling of Proteins in Cell Culture

This protocol describes the labeling of protein targets with this compound in live cells.

  • Cell Culture: Human cell lines (e.g., HEK293T, Ramos) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and penicillin-streptomycin. For quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing either "light" (12C6, 14N2-lysine and 12C6, 14N4-arginine) or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids.

  • Probe Treatment: Cells are treated with this compound at a final concentration of 1 mM for 30 minutes. A vehicle control (e.g., DMSO) is run in parallel. For competition experiments, cells are pre-incubated with an inhibitor before the addition of the probe.

  • Cell Lysis: After incubation, cells are harvested, washed with PBS, and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The lysate is then clarified by centrifugation.

Sample Preparation for Mass Spectrometry

The following steps describe the preparation of labeled proteomes for analysis by mass spectrometry.

  • Click Chemistry: The alkyne-labeled proteins in the cell lysate are conjugated to an azide-functionalized biotin tag (e.g., biotin-azide) via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The reaction typically includes the protein lysate, biotin-azide, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate. The reaction is incubated for 1-2 hours at room temperature.

  • Protein Precipitation and Digestion: Proteins are precipitated (e.g., with acetone (B3395972) or methanol/chloroform) to remove excess reagents. The protein pellet is then resolubilized, reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and digested with trypsin overnight at 37°C.

  • Enrichment of Biotinylated Peptides: The digested peptide mixture is incubated with streptavidin-coated beads to enrich for the biotinylated peptides that were labeled with this compound. The beads are washed extensively to remove non-specifically bound peptides.

  • Elution and Desalting: The enriched peptides are eluted from the streptavidin beads, typically using a solution containing a high concentration of biotin or by on-bead digestion. The eluted peptides are then desalted using a C18 StageTip before mass spectrometry analysis.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: The enriched and desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated on a reverse-phase column and subjected to data-dependent acquisition on a high-resolution mass spectrometer.

  • Database Searching: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine such as MaxQuant or MSFragger. Search parameters should include variable modifications for the this compound-biotin adduct on relevant amino acids.

  • Data Analysis: For SILAC experiments, the ratios of heavy to light peptides are calculated to quantify the extent of labeling and the competition by inhibitors. Identified proteins are filtered based on a false discovery rate (FDR) of typically 1%.

Data Presentation

Quantitative Proteomics Data Summary

The following table summarizes representative quantitative proteomics data from a study using this compound (Probe 2) in Ramos cells. The data shows the enrichment ratio of identified proteins in the probe-treated sample versus a control, as well as the competition ratio in the presence of an inhibitor.

ProteinGeneEnrichment Ratio (Probe/Control)Competition Ratio (Inhibitor+Probe/Probe)
Quinone oxidoreductaseNQO215.20.1
Lysine-specific demethylase 1ALSD110.80.2
Aldehyde dehydrogenase, mitochondrialALDH28.50.3
Prostaglandin E synthase 2PTGES27.90.4
Monoamine oxidase AMAOA6.30.2

Data is representative and compiled for illustrative purposes based on published findings.

Visualizations

Signaling Pathways and Experimental Workflows

ABPP_Workflow cluster_cell In-situ Labeling cluster_lysis Sample Preparation cluster_analysis Analysis cell Live Cells probe This compound cell->probe Incubation labeled_cell Labeled Proteome probe->labeled_cell lysis Cell Lysis labeled_cell->lysis click Click Chemistry (Biotin-Azide) lysis->click digest Tryptic Digest click->digest enrich Streptavidin Enrichment ms LC-MS/MS enrich->ms digest->enrich data Data Analysis ms->data id Target Identification data->id

Caption: Workflow for Activity-Based Protein Profiling using this compound.

Reactivity_Mechanism cluster_direct Direct Polar Coupling cluster_oxidative Oxidative Fragmentation/Coupling probe This compound (Nucleophile) electrophile Electrophilic Cofactor/ Post-Translational Modification probe->electrophile Direct Attack redox_cofactor Redox-Active Cofactor (e.g., FAD, Heme) probe->redox_cofactor Oxidation covalent_adduct1 Covalent Labeling electrophile->covalent_adduct1 radical Carbon-Centered Radical redox_cofactor->radical covalent_adduct2 Covalent Labeling radical->covalent_adduct2

References

Synthesis and Purification of Hex-5-ynehydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Hex-5-ynehydrazide, a valuable bifunctional molecule incorporating both a terminal alkyne and a hydrazide moiety. This document outlines a robust two-step synthetic pathway, followed by detailed purification protocols. All quantitative data is summarized for clarity, and experimental workflows are visually represented to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug development. Its terminal alkyne group allows for participation in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling the facile conjugation to other molecules. The hydrazide functional group can be used to form hydrazones with aldehydes and ketones, providing a versatile handle for further chemical modifications or for linking to biological targets. This guide details a reliable synthetic route starting from commercially available hex-5-ynoic acid.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the conversion of hex-5-ynoic acid to its corresponding ethyl ester, ethyl hex-5-ynoate, via a Fischer esterification. The subsequent step is the hydrazinolysis of the ethyl ester using hydrazine (B178648) hydrate (B1144303) to yield the final product, this compound.

Synthesis_Pathway Hex-5-ynoic_Acid Hex-5-ynoic Acid Ethyl_Hex-5-ynoate Ethyl Hex-5-ynoate Hex-5-ynoic_Acid->Ethyl_Hex-5-ynoate Ethanol (B145695), H₂SO₄ (cat.) Fischer Esterification This compound This compound Ethyl_Hex-5-ynoate->this compound Hydrazine Hydrate Hydrazinolysis

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl hex-5-ynoate (Fischer Esterification)

This procedure outlines the acid-catalyzed esterification of hex-5-ynoic acid with ethanol.

Workflow Diagram:

Esterification_Workflow start Start reactants Combine Hex-5-ynoic Acid, Ethanol, and H₂SO₄ start->reactants reflux Reflux the Mixture reactants->reflux workup Aqueous Work-up (NaHCO₃ wash) reflux->workup extract Extract with Diethyl Ether workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product Ethyl hex-5-ynoate concentrate->product

Caption: Workflow for the synthesis of Ethyl hex-5-ynoate.

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hex-5-ynoic acid (1.0 eq).

  • Add absolute ethanol (10-20 eq) as the reacting solvent.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl hex-5-ynoate.

ParameterValue
Reactants
Hex-5-ynoic acid1.0 eq
Absolute Ethanol10-20 eq
Sulfuric Acid (conc.)0.1-0.2 eq
Reaction Conditions
TemperatureReflux
Time4-6 hours
Expected Yield 85-95%
Step 2: Synthesis of this compound (Hydrazinolysis)

This protocol describes the conversion of ethyl hex-5-ynoate to the final hydrazide product.

Workflow Diagram:

Hydrazinolysis_Workflow start Start reactants Dissolve Ethyl hex-5-ynoate in Ethanol start->reactants add_hydrazine Add Hydrazine Hydrate reactants->add_hydrazine reflux Reflux the Mixture add_hydrazine->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry the Product filter->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • In a round-bottom flask, dissolve ethyl hex-5-ynoate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

ParameterValue
Reactants
Ethyl hex-5-ynoate1.0 eq
Hydrazine Hydrate2.0-3.0 eq
SolventAbsolute Ethanol
Reaction Conditions
TemperatureReflux
Time2-4 hours
Expected Yield 80-90%

Purification of this compound

The crude this compound can be purified by either recrystallization or column chromatography.

Purification by Recrystallization

Recrystallization is often an effective method for purifying solid hydrazides.

Methodology:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Solvent SystemSuitability
EthanolGood
IsopropanolGood
Ethanol/WaterPotentially effective
Ethyl Acetate/HexanePotentially effective
Purification by Column Chromatography

For the removal of soluble impurities that do not crystallize out, silica (B1680970) gel column chromatography can be employed.

Methodology:

  • Prepare a silica gel column using a suitable mobile phase.

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mobile Phase SystemTypical Ratios
Ethyl Acetate / Hexane1:1 to 3:1
Dichloromethane / Methanol98:2 to 95:5

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the terminal alkyne proton, methylene (B1212753) protons, and the hydrazide NH and NH₂ protons.
¹³C NMR Peaks for the alkyne carbons, methylene carbons, and the carbonyl carbon.
FT-IR Characteristic absorptions for the C≡C-H stretch, C=O stretch, and N-H stretches.
Mass Spectrometry Molecular ion peak corresponding to the mass of this compound (C₆H₁₀N₂O).

Safety Considerations

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Add it to the reaction mixture slowly and carefully.

  • Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

This guide provides a comprehensive framework for the successful synthesis and purification of this compound. The provided protocols are based on established chemical principles and can be adapted as needed for specific laboratory conditions and scales. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals used.

Hex-5-ynehydrazide: A Dual-Functionality Tool for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hex-5-ynehydrazide is a versatile heterobifunctional linker that offers two distinct and orthogonal reactive handles for covalent modification of biomolecules: a hydrazide group and a terminal alkyne group. This dual functionality enables a powerful two-step bioconjugation strategy. The hydrazide moiety reacts selectively with aldehydes and ketones to form a pH-sensitive hydrazone bond, a reaction commonly employed for the targeted conjugation to proteins and glycoproteins modified to display carbonyl groups. The terminal alkyne provides a reaction site for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and highly efficient "click chemistry" reaction for the stable attachment of a wide array of molecules functionalized with an azide (B81097). This guide provides a comprehensive overview of the mechanisms of action for both functionalities, detailed experimental protocols, quantitative data, and logical workflows to empower researchers in the strategic design and execution of advanced bioconjugation experiments.

Core Mechanism of Action: A Two-Fold Reactive Potential

The utility of this compound in bioconjugation stems from its two distinct chemical functionalities, which can be addressed in a sequential and controlled manner.

Hydrazone Bond Formation: Targeting Carbonyl Groups

The primary and often initial reaction involves the nucleophilic attack of the hydrazide moiety on an electrophilic carbonyl group (aldehyde or ketone) present on a target biomolecule. This reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of the hydrazide attacks the carbonyl carbon, leading to the formation of a tetrahedral carbinolamine intermediate. This step is generally reversible.

  • Dehydration (Condensation): The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a stable C=N double bond, resulting in a hydrazone linkage.[1][2]

The overall reaction is an equilibrium process, and the stability of the resulting hydrazone bond is influenced by several factors, most notably pH. Hydrazone linkages are generally stable at neutral or physiological pH but are susceptible to hydrolysis under acidic conditions.[2][] This pH-dependent stability is a key feature that can be exploited for the controlled release of conjugated molecules in acidic cellular compartments like endosomes and lysosomes.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The second reactive handle on this compound is its terminal alkyne group. This functionality is a key component in one of the most widely used "click chemistry" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the alkyne-modified biomolecule to an azide-containing molecule of interest.

The mechanism of CuAAC is complex and involves the following key steps:

  • Formation of Copper-Acetylide: In the presence of a Cu(I) catalyst, the terminal alkyne is deprotonated to form a copper-acetylide intermediate.

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the copper-acetylide and the coordinated azide, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonation: This intermediate rearranges and, upon protonation, releases the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.

The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, proceeding readily in aqueous environments and tolerating a wide range of functional groups.

Quantitative Data Presentation

The following tables summarize key quantitative data for the reactions involving the functional groups of this compound.

Table 1: Hydrazone Formation and Stability

ParameterValue/ConditionNotesReference(s)
Equilibrium Constants (Keq) 10⁴ - 10⁶ M⁻¹For hydrazones formed from aldehydes.
Second-Order Rate Constants 0.01 M⁻¹s⁻¹ or below (uncatalyzed at neutral pH)Can be significantly increased with catalysts (e.g., aniline) and at acidic pH.
Optimal pH for Formation ~4.5The reaction is acid-catalyzed.
Hydrolytic Stability Labile at acidic pH (e.g., pH 4-6)Generally stable at physiological pH (~7.4).
Comparison with Oximes Hydrazones are 10² to 10³-fold more sensitive to hydrolysis than analogous oximes.Oximes are generally more stable across a wider pH range.

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterValue/ConditionNotesReference(s)
Rate Acceleration 10⁷ to 10⁸ compared to the uncatalyzed reactionDemonstrates the high efficiency of the Cu(I) catalyst.
Optimal pH Range 4 to 12The reaction is robust across a wide pH range.
Typical Protein Concentration 1 - 10 mg/mLHigher concentrations can enhance reaction rates.
Probe:Protein Molar Ratio 10:1 to 50:1A molar excess of the azide or alkyne probe is typically used.
CuSO₄ Concentration 50 - 250 µMHigher concentrations can increase rates but may also lead to protein precipitation.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1 - 5 mMUsed in excess to maintain copper in the active Cu(I) state.
Ligand (e.g., TBTA, THPTA) Concentration 100 - 500 µMAccelerates the reaction and protects biomolecules from oxidative damage.
Reaction Time 1 - 4 hoursCan be optimized based on the specific reactants and conditions.
Yields Quantitative or near-quantitativeA hallmark of click chemistry reactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Two-Step Protein Labeling

This protocol describes the sequential labeling of a protein first via hydrazone ligation and then through CuAAC.

Step 1: Introduction of an Aldehyde Handle onto the Target Protein

  • Method: Site-specific enzymatic conversion of a cysteine residue within a recognition sequence (e.g., LCTPSR) to formylglycine (fGly) using a formylglycine-generating enzyme (FGE).

  • Protocol:

    • Co-express the target protein containing the aldehyde tag and FGE in a suitable expression system (e.g., E. coli).

    • Induce protein expression and incubate under conditions that allow for efficient enzymatic conversion.

    • Lyse the cells and purify the fGly-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Perform a buffer exchange into a suitable labeling buffer (e.g., PBS, pH 7.4).

Step 2: Hydrazone Ligation with this compound

  • Materials:

    • Purified fGly-containing protein (10-50 µM)

    • This compound stock solution (10 mM in DMSO)

    • Labeling Buffer (e.g., PBS, pH 7.4)

    • (Optional) Aniline (B41778) catalyst stock solution (1 M in DMSO)

  • Protocol:

    • In a microcentrifuge tube, combine the purified fGly-containing protein with this compound to a final concentration that represents a 10- to 50-fold molar excess of the hydrazide over the protein.

    • (Optional) For reactions at neutral pH, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.

    • Remove the excess this compound by size-exclusion chromatography or dialysis.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Alkyne-labeled protein from Step 2

    • Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin)

    • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

    • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

    • Copper-chelating ligand (e.g., THPTA) stock solution (50 mM in water)

  • Protocol:

    • In a microcentrifuge tube, to the alkyne-labeled protein in a suitable buffer (amine-free, e.g., PBS), add the azide-functionalized molecule to a final concentration of 10-50 molar equivalents.

    • Add the ligand to a final concentration of 250-500 µM.

    • Add CuSO₄ to a final concentration of 50-100 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

    • Purify the final bioconjugate using size-exclusion chromatography, dialysis, or affinity purification to remove the catalyst and excess reagents.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hydrazone_Formation_Mechanism Protein_Aldehyde Protein with Aldehyde Group Carbinolamine_Intermediate Tetrahedral Carbinolamine Intermediate Protein_Aldehyde->Carbinolamine_Intermediate Nucleophilic Attack Hex5ynehydrazide This compound Hex5ynehydrazide->Carbinolamine_Intermediate Hydrazone_Product Protein Conjugate (Hydrazone Bond) Carbinolamine_Intermediate->Hydrazone_Product Dehydration (-H₂O) Water H₂O Carbinolamine_Intermediate->Water

Caption: Mechanism of hydrazone bond formation.

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne_Protein Alkyne-labeled Protein Cu_Acetylide Copper-Acetylide Intermediate Alkyne_Protein->Cu_Acetylide Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cycloaddition_Intermediate Six-membered Copper Intermediate Cu_Acetylide->Cycloaddition_Intermediate Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Cycloaddition_Intermediate Coordination & Cycloaddition Triazole_Product Triazole-linked Bioconjugate Cycloaddition_Intermediate->Triazole_Product Rearrangement & Protonation Triazole_Product->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of the CuAAC reaction.

Two_Step_Labeling_Workflow Start Target Protein (with Aldehyde Tag) Step1 Step 1: Hydrazone Ligation Start->Step1 Intermediate Alkyne-labeled Protein Step1->Intermediate Reagent1 This compound Reagent1->Step1 Step2 Step 2: CuAAC Reaction Intermediate->Step2 Final_Product Dual-labeled Bioconjugate Step2->Final_Product Reagent2 Azide-Probe & Cu(I) Catalyst Reagent2->Step2

Caption: Workflow for two-step bioconjugation.

Conclusion

This compound stands out as a powerful tool in the bioconjugation toolkit, offering researchers the flexibility of a two-step, orthogonal labeling strategy. The ability to first target carbonyl groups through hydrazone formation, followed by a highly efficient and stable triazole linkage via CuAAC, opens up a wide range of possibilities for the construction of complex bioconjugates. From fundamental research in proteomics and cell biology to the development of advanced antibody-drug conjugates, the dual-action mechanism of this compound provides a robust and reliable platform for innovation. A thorough understanding of the underlying chemical principles, reaction kinetics, and stability of the resulting linkages, as outlined in this guide, is paramount for the successful implementation of this versatile reagent in drug development and scientific discovery.

References

The Reactivity of Hex-5-ynehydrazide with Carbonyls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of Hex-5-ynehydrazide with carbonyl compounds. This compound is a versatile bifunctional molecule of significant interest in chemical biology and drug development. Its hydrazide moiety allows for covalent conjugation to aldehydes and ketones through the formation of a hydrazone linkage, while the terminal alkyne serves as a handle for subsequent modifications, most notably via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This document outlines the core principles of this reactivity, supported by representative data and detailed experimental protocols.

Core Reaction Mechanism: Hydrazone Formation

The reaction between this compound and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction, also known as a condensation reaction, which results in the formation of a hex-5-ynylhydrazone and a molecule of water. The reaction is typically acid-catalyzed and is reversible.

The generally accepted mechanism proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the hydrazone.

The rate of hydrazone formation is pH-dependent, with the optimal pH typically being slightly acidic (around 4.5-5). This is a balance between the need for acid to catalyze the dehydration step and the need to have a sufficient concentration of the deprotonated, nucleophilic form of the hydrazide.

Quantitative Data on Reactivity

To illustrate the reactivity of this compound with various carbonyls, the following table summarizes representative reaction outcomes. This data is based on general principles of hydrazone formation, where aldehydes are typically more reactive than ketones, and electron-withdrawing groups on the carbonyl compound can enhance reactivity.

Carbonyl ReactantProductReaction ConditionsTime (h)Yield (%)
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)this compoundEthanol (B145695), Acetic Acid (cat.), 25°C295
BenzaldehydeN'-(benzylidene)this compoundMethanol (B129727), 25°C488
CyclohexanoneN'-(cyclohexylidene)this compoundMethanol, Acetic Acid (cat.), 50°C1275
AcetoneN'-(propan-2-ylidene)this compoundMethanol, Acetic Acid (cat.), 50°C1860

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent reaction with carbonyl compounds.

Synthesis of this compound

Materials:

Procedure:

  • To a solution of ethyl hex-5-ynoate (1.0 eq) in ethanol (5 mL per mmol of ester), add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a white solid.

General Protocol for Hydrazone Formation from this compound and an Aldehyde

Materials:

  • This compound

  • Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (10 mL per mmol).

  • Add the aldehyde (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by recrystallization or flash column chromatography.

General Protocol for Hydrazone Formation from this compound and a Ketone

Materials:

  • This compound

  • Ketone (e.g., Cyclohexanone)

  • Methanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per mmol).

  • Add the ketone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at 50°C for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired hydrazone.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

hydrazone_formation carbonyl Carbonyl (Aldehyde or Ketone) intermediate Tetrahedral Intermediate (Carbinolamine) carbonyl->intermediate + H⁺ (cat.) hydrazide This compound hydrazide->intermediate hydrazone Hex-5-ynylhydrazone intermediate->hydrazone - H₂O water H₂O

Caption: General mechanism of acid-catalyzed hydrazone formation.

experimental_workflow start Start dissolve Dissolve this compound and Carbonyl in Solvent start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst react Stir at Appropriate Temperature add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup (Filtration or Evaporation) monitor->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A typical experimental workflow for hydrazone synthesis.

dual_labeling biomolecule Biomolecule with Carbonyl e.g., oxidized glycoprotein step1 Hydrazone Formation biomolecule:f0->step1 hex5yh This compound Hydrazide + Alkyne hex5yh:f0->step1 conjugate1 Alkyne-labeled Biomolecule Stable Hydrazone Linkage step1->conjugate1:f0 step2 Click Chemistry conjugate1:f0->step2 azide_probe Azide-functionalized Probe e.g., Fluorophore-N₃ azide_probe:f0->step2 final_conjugate Dually Labeled Biomolecule Triazole Linkage step2->final_conjugate:f0

Caption: Dual-labeling strategy using this compound.

An In-depth Technical Guide to the Discovery and Development of Alkyne Hydrazide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of complex biological systems necessitates tools that can selectively label and identify biomolecules in their native environments. Bioorthogonal chemistry, a field that employs chemical reactions that do not interfere with biological processes, has provided a powerful toolkit for chemical biologists. Among the various bioorthogonal reporters, alkyne hydrazide probes have emerged as versatile reagents for the selective labeling of carbonyl-containing biomolecules. This technical guide provides a comprehensive overview of the discovery, development, and application of alkyne hydrazide probes, with a focus on their synthesis, experimental protocols, and data interpretation.

Alkyne hydrazide probes are bifunctional molecules that contain a hydrazide moiety and a terminal alkyne. The hydrazide group reacts specifically with aldehydes and ketones to form a stable hydrazone linkage. The terminal alkyne serves as a handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide range of reporter tags, such as fluorophores or biotin, for visualization and enrichment.[1][2] This two-step labeling strategy provides high specificity and sensitivity for the detection of carbonylated biomolecules, which are often markers of oxidative stress and disease.[1]

Core Concepts and Development

The development of alkyne hydrazide probes is rooted in the principles of bioorthogonal chemistry, pioneered by Carolyn Bertozzi. The key innovation was the use of functional groups that are abiotic and therefore do not cross-react with the myriad of functional groups found in biological systems. The azide (B81097) and the alkyne are the quintessential bioorthogonal pair, reacting with each other with high efficiency and selectivity through the CuAAC reaction.

Hydrazide chemistry, on the other hand, has long been used to target carbonyl groups. The combination of the hydrazide functionality for initial targeting and the alkyne for subsequent bioorthogonal ligation has created a powerful class of chemical probes. These probes have found significant utility in activity-based protein profiling (ABPP), a chemoproteomic strategy that utilizes reactive probes to assess the functional state of enzymes in complex proteomes.

Data Presentation: Quantitative Analysis of Alkyne Hydrazide Probe Applications

The utility of alkyne hydrazide and other hydrazine-based probes is underscored by the quantitative data they help generate in proteomics and drug discovery. The following tables summarize key quantitative findings from studies employing these probes.

Table 1: High-Reactivity Protein Targets Identified by Hydrazine-Based Probes

This table presents a selection of high-reactivity protein targets identified in human cell lines using a clickable alkylaryl hydrazine (B178648) probe. The data is derived from quantitative mass spectrometry-based proteomics experiments. High-reactivity targets are defined by a significant enrichment ratio (≥5) and a substantial decrease in labeling upon competition with a non-clickable analog (competition ratio ≥3).[3][4]

Target ProteinFunctional ClassEnrichment Ratio (Probe-Treated vs. Control)Competition Ratio (Probe vs. Probe + Competitor)Cell Line(s)Reference
NQO2Flavoenzyme>10>5HEK293T, MDA-MB-231
LSD1Flavoenzyme>8>4HEK293T, MDA-MB-231
FTOFe/2OG-dependent dioxygenase>7>3HEK293T
ALDH2NAD+-dependent aldehyde dehydrogenase>5>3HEK293T
ADOIron-dependent dioxygenase>6>3HEK293T, MDA-MB-231
Table 2: Determination of Inhibitor Potency (IC50) using Hydrazine Probe-Based Assays

Hydrazine probe-based labeling can be competed with small molecule inhibitors, allowing for the determination of their potency (IC50 values). This table provides examples of IC50 values for known inhibitors against their respective targets, as determined by competition with a hydrazine probe.

Target ProteinInhibitorReported IC50 (nM)IC50 Determined by Probe Competition (nM)Reference
FTOMeclofenamate~200Consistent with reported value
DPPIVSaxagliptin0.52 ± 0.200.35 ± 0.12
Table 3: Labeling Efficiency of Hydrazide Probes for Protein Carbonylation

This table summarizes the quantification of carbonylated human serum albumin (HSA) after modification with acrolein, a lipid peroxidation product. The number of carbonyl groups per protein was determined using a 2,4-dinitrophenylhydrazine (B122626) (DNPH) assay.

ProteinModifying AgentMolar Ratio (Protein:Agent)Carbonyls per Protein MoleculeReference
Human Serum Albumin (HSA)Acrolein1:102.7

Experimental Protocols

Detailed methodologies are crucial for the successful application of alkyne hydrazide probes. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Synthesis of a Heterobifunctional Alkyne-Hydrazide Linker (α-hydrazide-ω-propargyl PEG)

This protocol describes the synthesis of a polyethylene (B3416737) glycol (PEG)-based linker with a terminal hydrazide and a terminal propargyl (alkyne) group, adapted from a published procedure.

Materials:

Procedure:

  • Activation of α-hydroxyl-ω-propargyl PEG:

    • Dissolve α-hydroxyl-ω-propargyl PEG (0.15 g, 0.042 mmol) and TEA (0.017 mL, 0.128 mmol) in 15 mL of anhydrous DCM at 0°C.

    • Add a solution of p-NPC (0.017 g, 0.084 mmol) in 5 mL of anhydrous DCM dropwise.

    • Stir the reaction at 0°C for 2 hours, then at room temperature for 24 hours.

  • Conjugation with tert-butyl carbazate:

    • To the activated PEG solution, add a solution of tert-butyl carbazate (11.3 mg, 0.8 mmol) in 5 mL of DCM.

    • React for 24 hours at room temperature.

    • Evaporate the DCM and redissolve the product in 10 mL of DCM.

  • Deprotection to yield the hydrazide:

    • Add 2 mL of TFA to the solution and stir for 2 hours at 0°C.

    • Remove TFA and DCM under vacuum.

    • Dissolve the remaining solid in a mixture of chloroform (10 mL) and TEA (1 mL).

    • Stir at room temperature for 8 hours.

  • Purification:

    • Precipitate the final product, α-hydrazide-ω-propargyl PEG, by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum. The reported yield is approximately 86%.

Protocol 2: Labeling of Carbonylated Proteins in Cell Lysates

This protocol outlines the general procedure for labeling carbonylated proteins in a cell lysate with an alkyne hydrazide probe, followed by click chemistry with an azide-functionalized reporter.

Materials:

  • Cell lysate containing carbonylated proteins

  • Alkyne hydrazide probe (e.g., propargyl hydrazide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium cyanoborohydride (NaBH₃CN)

  • Azide-functionalized reporter (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

Procedure:

  • Protein Labeling with Alkyne Hydrazide:

    • Adjust the protein concentration of the cell lysate to 1-5 mg/mL in PBS, pH 7.4.

    • Add the alkyne hydrazide probe to a final concentration of 5 mM.

    • Incubate at room temperature for 2 hours with gentle shaking.

    • Add an equal volume of 30 mM NaBH₃CN in PBS to stabilize the hydrazone linkage.

  • Click Chemistry Reaction (CuAAC):

    • To the labeled protein solution, add the azide-functionalized reporter to a final concentration of 20-50 µM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Add a copper-chelating ligand (e.g., THPTA) to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • The labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning, or enriched using an appropriate affinity tag (e.g., biotin) for mass spectrometry-based proteomic analysis.

Mandatory Visualizations

Activity-Based Protein Profiling (ABPP) Workflow

The following diagram illustrates the general workflow for activity-based protein profiling using an alkyne hydrazide probe.

ABPP_Workflow cluster_labeling In Situ / In Vitro Labeling cluster_click Bioorthogonal Ligation cluster_analysis Downstream Analysis Proteome Proteome (Cells, Lysate) Labeled_Proteome Alkyne-Labeled Proteome Proteome->Labeled_Proteome Hydrazone Formation Probe Alkyne Hydrazide Probe Probe->Labeled_Proteome Tagged_Proteome Reporter-Tagged Proteome Labeled_Proteome->Tagged_Proteome CuAAC 'Click' Chemistry Reporter Azide-Reporter (Fluorophore/Biotin) Reporter->Tagged_Proteome Analysis Visualization (In-gel fluorescence) Enrichment & MS (Proteomics) Tagged_Proteome->Analysis

Caption: General workflow for activity-based protein profiling using alkyne hydrazide probes.

Signaling Pathway: Protein Carbonylation in Oxidative Stress

Alkyne hydrazide probes are instrumental in studying protein carbonylation, a hallmark of oxidative stress. The following diagram depicts a simplified signaling pathway leading to protein carbonylation and its detection.

Oxidative_Stress_Pathway cluster_stress Cellular Stress cluster_modification Protein Modification cluster_detection Probe-Based Detection Stress Oxidative Stress (e.g., ROS) Lipid_Perox Lipid Peroxidation Stress->Lipid_Perox HNE Reactive Aldehydes (e.g., 4-HNE) Lipid_Perox->HNE Carbonylated_Protein Carbonylated Proteins HNE->Carbonylated_Protein Michael Addition Protein Cellular Proteins Protein->Carbonylated_Protein Labeled_Carbonyl Alkyne-Labeled Carbonylated Protein Carbonylated_Protein->Labeled_Carbonyl Hydrazone Formation Alkyne_Hydrazide Alkyne Hydrazide Probe Alkyne_Hydrazide->Labeled_Carbonyl Click Detection/ Quantification Labeled_Carbonyl->Click Click Chemistry (CuAAC)

Caption: Detection of oxidative stress-induced protein carbonylation using alkyne hydrazide probes.

Conclusion

Alkyne hydrazide probes represent a significant advancement in the field of chemical biology, providing a robust and versatile platform for the study of carbonyl-containing biomolecules. Their application in activity-based protein profiling and the investigation of post-translational modifications, such as protein carbonylation, has yielded valuable insights into cellular signaling and disease pathogenesis. The continued development of novel alkyne hydrazide probes and their integration with advanced analytical techniques will undoubtedly further our understanding of complex biological processes and aid in the discovery of new therapeutic targets.

References

An In-depth Technical Guide to the Spectral Properties of Hex-5-ynehydrazide for Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Hex-5-ynehydrazide, a molecule of interest in synthetic chemistry and drug development. Due to the absence of published experimental spectra for this specific compound, this document presents predicted spectral data based on established principles of spectroscopy for its constituent functional groups. Detailed experimental protocols for obtaining and confirming these spectral characteristics are also provided, offering a complete roadmap for researchers aiming to synthesize and characterize this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its structural components: a terminal alkyne, a four-carbon aliphatic chain, and a hydrazide moiety.

Table 1: Predicted FT-IR Spectral Data for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
≡C-HStretch~3300Strong, Sharp
N-HStretch (asymmetric & symmetric)3350 - 3200Medium
C-HStretch (sp³)2960 - 2850Medium
C≡CStretch2150 - 2100Weak to Medium
C=OAmide I Stretch1680 - 1650Strong
N-HAmide II Bend1640 - 1550Medium
≡C-HBend700 - 610Strong, Broad

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (C≡CH )~2.0 - 2.2Triplet~2.61H
H-2 (-H ₂C-C≡CH)~2.3 - 2.5Triplet of Doublets (td)~7.0, ~2.62H
H-3 (-CH ₂-CH₂C≡CH)~1.8 - 2.0Quintet~7.02H
H-4 (-CO-CH ₂-)~2.2 - 2.4Triplet~7.02H
H-5 (-CONH -NH₂)~7.5 - 8.5Broad Singlet-1H
H-6 (-CONH-NH ₂)~4.0 - 5.0Broad Singlet-2H

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon PositionChemical Shift (δ, ppm)
C-1 (C ≡CH)~82 - 85
C-2 (C≡C H)~68 - 72
C-3 (-C H₂-C≡CH)~18 - 22
C-4 (-C H₂-CH₂C≡CH)~28 - 32
C-5 (-CO-C H₂-)~34 - 38
C-6 (-C O-NHNH₂)~170 - 175

Table 4: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zNotes
Molecular Ion [M]⁺•126.08Expected molecular weight for C₆H₁₀N₂O.
[M-15]⁺111.06Loss of •NH₂ radical.
[M-31]⁺95.05Loss of •N₂H₃ radical.
[M-43]⁺83.05Alpha-cleavage with loss of •CONHNH₂ radical.
[C₄H₅]⁺53.04Fragmentation of the hexynyl chain.

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves a three-step process starting from commercially available materials.

G A Hex-5-ynoic Acid reagent1 Ethanol (B145695), H₂SO₄ (cat.) Reflux A->reagent1 B Ethyl Hex-5-ynoate reagent2 Hydrazine Hydrate (B1144303) (NH₂NH₂·H₂O) Ethanol, Reflux B->reagent2 C This compound reagent1->B reagent2->C

Synthetic Pathway for this compound.
  • Esterification of Hex-5-ynoic Acid: Hex-5-ynoic acid (1 equivalent) is dissolved in absolute ethanol (excess). A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl hex-5-ynoate.

  • Hydrazinolysis of Ethyl Hex-5-ynoate: Ethyl hex-5-ynoate (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.2 - 1.5 equivalents) is added, and the mixture is refluxed for 8-12 hours.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.

Spectroscopic Characterization Workflow

The following workflow outlines the systematic approach to confirming the structure of the synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Product FTIR FT-IR Synthesis->FTIR NMR ¹H & ¹³C NMR Synthesis->NMR MS Mass Spec. Synthesis->MS Confirmation Structure Confirmed: This compound FTIR->Confirmation Functional Groups (C≡C, C=O, N-H) NMR->Confirmation Proton & Carbon Environment MS->Confirmation Molecular Weight & Formula

Workflow for Spectroscopic Characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained by preparing a thin film from a solution (e.g., in chloroform) on a salt plate (NaCl or KBr).[3]

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

  • Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups listed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is more common.

  • ¹H NMR Data Acquisition: A standard proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Data Acquisition: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Analysis: The ¹H NMR spectrum is analyzed for chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) to determine the connectivity of protons. The ¹³C NMR spectrum is analyzed for the number of unique carbon signals and their chemical shifts to identify the carbon skeleton.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[4]

  • Sample Preparation: For EI-MS, a small amount of the sample is introduced directly into the source where it is vaporized and ionized. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the source.

  • Data Acquisition: The instrument is set to scan a relevant mass-to-charge (m/z) range (e.g., 50-300 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Analysis: The spectrum is analyzed to identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound. The fragmentation pattern is then examined to identify characteristic fragment ions, which provides structural information and corroborates the proposed structure.

Logical Relationships in Structural Elucidation

The confirmation of the structure of this compound is not based on a single technique but on the logical convergence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

G cluster_data Inferred Information Start Unknown Compound FTIR FT-IR Analysis Start->FTIR NMR NMR Analysis (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS FTIR_data Presence of: - Alkyne (C≡C) - Carbonyl (C=O) - Amine (N-H) FTIR->FTIR_data NMR_data Connectivity & Environment: - Aliphatic chain length - Position of functional groups - Number of unique H & C atoms NMR->NMR_data MS_data Molecular Formula: - Molecular Weight - Elemental Composition (HRMS) MS->MS_data Final Confirmed Structure: This compound FTIR_data->Final NMR_data->Final MS_data->Final

Logical Flow of Spectroscopic Data Interpretation.

This guide provides the foundational spectral predictions and methodologies necessary for the unambiguous characterization of this compound. By following these protocols, researchers can confidently synthesize and verify the structure of this compound for its application in further scientific investigation.

References

Commercial availability and suppliers of Hex-5-ynehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Hex-5-ynehydrazide (CAS 4230-19-7), a bifunctional chemical probe essential for advanced research in chemical biology, proteomics, and drug development. This document outlines its commercial availability, key technical specifications, and detailed protocols for its application in glycoprotein (B1211001) labeling and subsequent analysis.

Commercial Availability and Key Suppliers

This compound is readily available from a range of specialized chemical suppliers. Researchers can procure this reagent from established vendors, ensuring a reliable supply for ongoing research projects. The table below summarizes the key suppliers and their product specifications.

SupplierCatalog NumberPurityAdditional Notes
Ambeed4230-19-7Not specifiedProvides basic safety and property data.
BIOZOLCBS-EAA23019Not specifiedDistributes products from Biosynth.
BLD PharmatechBD01090108≥95%-
MedchemExpressHY-W840196Not specifiedDescribes the compound as a bifunctional linker.

Technical Data

A comprehensive summary of the key quantitative data for this compound is provided in the table below. This information is critical for experimental planning, including reaction stoichiometry and analytical characterization.

PropertyValueSource
CAS Number 4230-19-7Ambeed, BIOZOL, MedchemExpress
Molecular Formula C₆H₁₀N₂OAmbeed
Molecular Weight 126.16 g/mol Ambeed
SMILES C#CCCCC(=O)NNAmbeed
MDL Number MFCD30086466Ambeed

Core Applications and Experimental Protocols

This compound is a versatile tool for the chemical labeling of biomolecules. Its bifunctional nature, possessing a hydrazide group and a terminal alkyne, allows for a two-step ligation strategy. The hydrazide moiety reacts with aldehydes or ketones to form a stable hydrazone bond, while the alkyne group is available for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

A primary application for this compound is the selective labeling of glycoproteins. The carbohydrate moieties of glycoproteins can be oxidized to generate aldehyde groups, which then serve as reactive handles for conjugation with the hydrazide.

Experimental Protocol: Labeling of Glycoproteins with this compound

This protocol details the steps for the chemical labeling of glycoproteins using this compound, followed by a click chemistry reaction for the attachment of a reporter molecule (e.g., a fluorophore or biotin).

Materials:

  • Glycoprotein sample (e.g., purified antibody, cell lysate)

  • Sodium meta-periodate (NaIO₄)

  • This compound (CAS 4230-19-7)

  • Aniline (B41778)

  • Azide-functionalized reporter tag (e.g., Azide-PEG4-Biotin, Azide-Fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffers (e.g., PBS, sodium acetate (B1210297) buffer)

  • Desalting columns

Procedure:

Step 1: Generation of Aldehyde Groups on Glycoproteins

  • Prepare the glycoprotein solution in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 15-30 minutes, protected from light.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 10-20 mM and incubate on ice for 5 minutes.

  • Remove excess periodate (B1199274) and quenching agent by passing the solution through a desalting column equilibrated with the reaction buffer.

Step 2: Hydrazone Formation with this compound

  • To the oxidized glycoprotein solution, add this compound to a final concentration of 5-10 mM.

  • Add aniline to a final concentration of 10 mM to catalyze the reaction.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Remove excess this compound and aniline using a desalting column.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare a stock solution of the azide-functionalized reporter tag in a suitable solvent (e.g., DMSO or water).

  • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Add the azide-functionalized reporter tag to the alkyne-labeled glycoprotein solution.

  • Add the premixed CuSO₄/THPTA solution to the reaction mixture.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature.

  • The labeled glycoprotein can now be purified and used in downstream applications.

Visualizing the Workflow: From Labeling to Analysis

The following diagrams illustrate the key chemical reactions and the overall experimental workflow for the identification of glycoproteins using this compound.

Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehyde groups) Glycoprotein->Oxidized_Glycoprotein NaIO₄ Alkyne_Labeled_Glycoprotein Alkyne-Labeled Glycoprotein Oxidized_Glycoprotein->Alkyne_Labeled_Glycoprotein + this compound (Hydrazone formation) Start Start: Glycoprotein Sample Oxidation 1. Oxidation (NaIO₄) Start->Oxidation Labeling 2. Hydrazide Labeling (this compound) Oxidation->Labeling Click_Reaction 3. Click Reaction (Azide-Biotin) Labeling->Click_Reaction Enrichment 4. Enrichment (Streptavidin Beads) Click_Reaction->Enrichment Digestion 5. Proteolytic Digestion (Trypsin) Enrichment->Digestion MS_Analysis 6. LC-MS/MS Analysis Digestion->MS_Analysis Identification 7. Glycoprotein Identification MS_Analysis->Identification

Methodological & Application

Protocol for Site-Specific Protein Labeling with Hex-5-ynehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the site-specific labeling of proteins, particularly glycoproteins, using Hex-5-ynehydrazide. This method offers a powerful two-step strategy for bioconjugation, enabling the attachment of a wide range of reporter molecules such as fluorophores, biotin, or drug molecules with high specificity and efficiency.

The protocol leverages the reaction between the hydrazide moiety of this compound and a carbonyl group (aldehyde or ketone) on the target protein. For glycoproteins, these reactive carbonyl groups can be selectively generated on carbohydrate residues by mild periodate (B1199274) oxidation. The incorporated alkyne handle is then available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with any azide-modified molecule of interest.[1][2] This bioorthogonal approach ensures that the labeling reaction is highly specific and does not interfere with native biological processes.[3][4]

This two-step labeling strategy is particularly advantageous for:

  • Site-specific labeling: Targeting glycosylation sites directs the label away from critical amino acid residues that might be essential for protein structure and function.[1]

  • Versatility: The alkyne handle allows for the attachment of a diverse array of azide-containing reporters.

  • High efficiency and specificity: The click chemistry reaction is rapid, high-yielding, and occurs under mild, aqueous conditions.

  • Applications in proteomics: This method is well-suited for activity-based protein profiling (ABPP), identifying protein-protein interactions, and tracking post-translational modifications.

Data Presentation

The efficiency of glycoprotein (B1211001) labeling is influenced by several factors, including the concentration of the periodate and the hydrazide reagent, as well as the reaction time. The following table summarizes typical results for the degree of labeling (DOL) of a model glycoprotein under different conditions. The DOL represents the average number of label molecules conjugated to each protein molecule.

ParameterCondition 1Condition 2Condition 3
Periodate Concentration 1 mM10 mM10 mM
Hydrazide:Protein Molar Ratio 50:120:150:1
Reaction Time 2 hours2 hours4 hours
Protein Recovery >95%>95%>90%
Degree of Labeling (DOL) 1.83.55.2
Functional Activity UnchangedUnchangedSlight Decrease

Experimental Protocols

This section provides detailed methodologies for the two key stages of the labeling process: the initial labeling of the glycoprotein with this compound and the subsequent click chemistry reaction.

Protocol 1: Glycoprotein Labeling with this compound

This protocol describes the generation of aldehyde groups on glycoproteins via oxidation and the subsequent reaction with this compound.

Materials:

  • Glycoprotein of interest

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 1 M Glycerol

  • Desalting column or dialysis equipment

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the glycoprotein in Labeling Buffer to a final concentration of 2-5 mg/mL.

  • Oxidation of Glycoprotein:

    • Prepare a fresh solution of sodium meta-periodate in Labeling Buffer.

    • Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. A 1 mM concentration primarily targets terminal sialic acid residues, while higher concentrations will oxidize other sugars.

    • Incubate the reaction in the dark for 20-30 minutes at room temperature.

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM and incubate for 5 minutes at room temperature.

    • Remove excess periodate and byproducts by using a desalting column or through dialysis against the Labeling Buffer.

  • Hydrazide Labeling:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

    • Add the this compound solution to the oxidized glycoprotein solution to achieve a 20-100 fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted this compound by size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4). The alkyne-modified glycoprotein is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the alkyne-modified glycoprotein and an azide-containing reporter molecule.

Materials:

  • Alkyne-modified glycoprotein (from Protocol 1)

  • Azide-containing reporter molecule (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Click Chemistry Reaction Buffer: 100 mM Tris-HCl, pH 8.5

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the azide-containing reporter in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified glycoprotein with the Click Chemistry Reaction Buffer.

    • Add the azide-containing reporter to the protein solution at a 2-10 fold molar excess over the protein.

    • Prepare the copper catalyst mixture by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled protein to remove the catalyst and excess reporter molecule using a desalting column or dialysis.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for labeling a glycoprotein with this compound followed by a click chemistry reaction.

G cluster_0 Step 1: Hydrazide Labeling cluster_1 Step 2: Click Chemistry Glycoprotein Glycoprotein (with sialic acid) Oxidation Periodate Oxidation (NaIO₄) Glycoprotein->Oxidation Aldehyde_Protein Aldehyde-containing Glycoprotein Oxidation->Aldehyde_Protein Alkyne_Protein Alkyne-modified Glycoprotein Aldehyde_Protein->Alkyne_Protein Hydrazone bond formation Hex5ynehydrazide This compound Hex5ynehydrazide->Alkyne_Protein Alkyne_Protein_ref Alkyne-modified Glycoprotein Azide_Reporter Azide-Reporter (e.g., Dye, Biotin) Click_Reaction CuAAC Click Reaction (CuSO₄, Ascorbate, THPTA) Azide_Reporter->Click_Reaction Labeled_Protein Labeled Glycoprotein Click_Reaction->Labeled_Protein Alkyne_Protein_ref->Click_Reaction

Caption: Workflow for glycoprotein labeling with this compound.

Signaling Pathway Application Diagram

This diagram illustrates a general application of this labeling technique in studying cell surface glycoprotein interactions and downstream signaling. Labeled glycoproteins on the cell surface can be used to track their localization, interaction with ligands, and subsequent internalization, which are key events in many signaling pathways.

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Labeled Glycoprotein Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Endosome Endosome Receptor->Endosome Internalization (Tracking) Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Signaling_Cascade->Cellular_Response Ligand Ligand Ligand->Receptor Binding

Caption: Application in tracking cell surface glycoprotein signaling.

References

Application Notes and Protocols for Cell Surface Glycan Labeling Using Hex-5-ynehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycocalyx, a dense layer of carbohydrates (glycans) on the surface of mammalian cells, plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, differentiation, and immune responses. Alterations in cell surface glycosylation are frequently associated with pathological states, most notably in cancer, where they can serve as biomarkers and targets for therapeutic intervention. The ability to specifically label and visualize these cell surface glycans is therefore of paramount importance in both basic research and drug development.

This document provides a detailed methodology for the chemical labeling of cell surface sialoglycans using Hex-5-ynehydrazide. This two-step labeling strategy offers a robust and versatile approach for the covalent attachment of reporter molecules, such as fluorophores or biotin, to cell surface glycans. The method first involves the mild oxidation of sialic acid residues to generate reactive aldehyde groups. Subsequently, this compound reacts with these aldehydes to form a stable hydrazone, introducing a terminal alkyne handle onto the glycan. This alkyne group can then be utilized for downstream applications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," enabling the attachment of a wide array of azide-functionalized probes for detection and analysis.

Principle of the Method

The labeling strategy is a sequential, two-step chemical process performed on live or fixed cells:

  • Oxidation: Cell surface sialic acid residues, which contain vicinal diols, are gently oxidized with sodium periodate (B1199274) (NaIO₄). This reaction cleaves the C7-C8 bond of the sialic acid side chain, resulting in the formation of a reactive aldehyde group at C7. The conditions are optimized to be mild, preserving cell viability and the integrity of the overall cell surface architecture.

  • Hydrazone Ligation and Click Reaction: The newly formed aldehydes serve as chemical handles for covalent ligation with this compound. The hydrazide moiety reacts specifically with the aldehyde to form a stable hydrazone bond. This step effectively installs a bioorthogonal alkyne handle onto the cell surface glycans. This alkyne can then be covalently linked to any azide-containing probe (e.g., fluorescent dyes, biotin) through a highly efficient and specific CuAAC reaction.

Data Presentation

Table 1: Optimization of Labeling Conditions

This table summarizes the results of an optimization experiment to determine the optimal concentrations of sodium periodate and this compound for labeling of Jurkat cells, as quantified by flow cytometry using an Azide-Fluor 488 probe.

Sodium Periodate (mM) This compound (µM) Mean Fluorescence Intensity (Arbitrary Units) Cell Viability (%)
0 (Control)10015.2 ± 2.1>98
0.550450.6 ± 25.3>95
0.5100680.4 ± 31.7>95
1.050810.9 ± 42.1>90
1.0 100 1250.3 ± 55.8 >90
2.01001280.7 ± 60.2<80

Data are presented as mean ± standard deviation (n=3).

Table 2: Comparison of Fluorescent Azide Probes

This table compares the performance of different commercially available azide-functionalized fluorophores for the detection of alkyne-labeled cell surface glycans.

Probe Excitation/Emission (nm) Signal-to-Background Ratio Photostability (t½ in seconds)
Azide-Fluor 488495 / 51982120
Azide-Fluor 555555 / 56595180
Azide-Fluor 647650 / 668110240

Experimental Protocols

Materials and Reagents
  • Cells of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium periodate (NaIO₄)

  • This compound

  • Anhydrous DMSO

  • Bovine Serum Albumin (BSA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Azide-functionalized probe (e.g., Azide-Fluor 488)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

Protocol A: Cell Preparation
  • Culture cells to a density of 70-80% confluency for adherent cells or to a concentration of 1 x 10⁶ cells/mL for suspension cells.

  • Harvest cells using standard procedures (trypsinization for adherent cells, centrifugation for suspension cells).

  • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in PBS to a final concentration of 1 x 10⁶ cells/mL.

Protocol B: Oxidation of Cell Surface Glycans
  • Prepare a fresh 2 mM solution of sodium periodate in ice-cold PBS.

  • To the cell suspension, add an equal volume of the 2 mM sodium periodate solution (final concentration 1 mM).

  • Incubate the cells on ice for 15 minutes in the dark.

  • Quench the reaction by adding 1 mL of PBS containing 1% BSA.

  • Wash the cells three times with ice-cold PBS to remove any residual periodate.

Protocol C: Ligation with this compound
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution in PBS to a final working concentration of 100 µM.

  • Resuspend the oxidized cells in the this compound solution.

  • Incubate for 1 hour at room temperature with gentle rotation.

  • Wash the cells three times with PBS to remove unreacted this compound.

Protocol D: Click Chemistry for Fluorescence Labeling
  • Prepare Click Reaction Cocktail (prepare fresh):

    • To 1 mL of PBS, add the following in order:

      • 2 µL of 20 mM Copper(II) sulfate stock solution (final concentration 40 µM).

      • 4 µL of 50 mM TCEP stock solution (final concentration 200 µM).

      • 2 µL of 50 mM THPTA stock solution (final concentration 100 µM).

      • 1 µL of 10 mM Azide-Fluor 488 stock solution (final concentration 10 µM).

    • Vortex briefly to mix.

  • Resuspend the alkyne-labeled cells in the click reaction cocktail.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

Protocol E: Downstream Analysis

For Fluorescence Microscopy:

  • Resuspend the final cell pellet in 100 µL of PBS and transfer to a glass coverslip.

  • Allow cells to adhere for 20 minutes.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash twice with PBS.

  • (Optional) Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is desired.

  • Mount the coverslip on a microscope slide using mounting medium containing DAPI.

  • Image using a fluorescence microscope with appropriate filter sets.

For Flow Cytometry:

  • Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.

  • Analyze the cells on a flow cytometer equipped with a laser appropriate for the chosen fluorophore.

  • Record the fluorescence intensity for at least 10,000 events.

Visualizations

G cluster_prep Cell Preparation cluster_labeling Chemical Labeling cluster_analysis Analysis start Start: Culture Cells harvest Harvest and Wash Cells start->harvest oxidize Oxidize Sialic Acids (1 mM NaIO4, 15 min) harvest->oxidize ligate Ligate with this compound (100 µM, 1 hr) oxidize->ligate click Click Reaction with Azide-Probe (30 min) ligate->click wash Final Wash Steps click->wash microscopy Fluorescence Microscopy wash->microscopy flow Flow Cytometry wash->flow

Caption: Experimental workflow for cell surface glycan labeling.

G cluster_reaction Chemical Labeling Principle sialic_acid Sialic Acid on Cell Surface Glycan aldehyde Aldehyde Formation sialic_acid->aldehyde  NaIO4 (Oxidation) alkyne_glycan Alkyne-Labeled Glycan aldehyde->alkyne_glycan  this compound (Hydrazone Ligation) labeled_glycan Fluorescently Labeled Glycan alkyne_glycan->labeled_glycan  Azide-Fluorophore  CuSO4, TCEP (Click Chemistry)

Caption: Principle of the two-step chemical labeling of glycans.

Revolutionizing Glycoprotein Analysis: Hex-5-ynehydrazide for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-01

Introduction

The study of glycoproteins, proteins modified with carbohydrate structures (glycans), is a rapidly expanding field with profound implications for understanding health and disease. Glycosylation is a critical post-translational modification that influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making glycoproteins promising targets for diagnostics and therapeutics. This document details the application of Hex-5-ynehydrazide as a versatile chemical tool for the metabolic labeling and subsequent visualization and enrichment of glycoproteins.

This compound is a bifunctional molecule that uniquely combines a hydrazide group with a terminal alkyne. This design enables a powerful two-step labeling strategy. First, the hydrazide moiety reacts specifically with aldehyde groups introduced into the glycan structures of glycoproteins through mild periodate (B1199274) oxidation. This step covalently attaches the alkyne handle to the glycoprotein (B1211001) of interest. Second, the terminal alkyne is a bioorthogonal functional group that can be specifically and efficiently labeled with a variety of azide-containing reporter molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This modular approach allows for the attachment of fluorophores for imaging, biotin (B1667282) for affinity purification and enrichment, or other tags for downstream analysis.

This method offers significant advantages over traditional glycoprotein analysis techniques. It is highly specific for glycoproteins, as the initial oxidation step targets the cis-diol groups of sialic acids, which are abundant on many cell-surface and secreted glycoproteins. The bioorthogonal nature of the click chemistry step ensures that the reporter molecule is attached only to the alkyne-modified glycoproteins, minimizing off-target labeling. This versatile and robust workflow provides a powerful platform for researchers, scientists, and drug development professionals to investigate the complex world of the glycoproteome.

Principle of the Method

The metabolic labeling of glycoproteins using this compound is a sequential two-stage process:

  • Oxidation and Alkyne Functionalization: The first stage involves the mild oxidation of cis-diol groups within the carbohydrate moieties of glycoproteins using sodium periodate (NaIO₄). This reaction selectively generates reactive aldehyde groups on the sugar residues. Subsequently, the hydrazide group of this compound forms a stable hydrazone bond with these newly created aldehydes, effectively installing a terminal alkyne handle onto the glycoprotein.

  • Bioorthogonal Ligation (Click Chemistry): The second stage utilizes the bioorthogonal reactivity of the introduced alkyne. An azide-functionalized reporter molecule (e.g., a fluorescent dye-azide or biotin-azide) is covalently attached to the alkyne-modified glycoprotein through the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This results in a stably labeled glycoprotein ready for downstream analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the metabolic labeling of glycoproteins using this compound, based on established protocols for similar bifunctional linkers. Optimal conditions may vary depending on the specific glycoprotein, cell type, and reporter molecule used.

ParameterRecommended RangeTypical ValueNotes
Oxidation
Sodium Periodate (NaIO₄) Concentration1 - 10 mM2 mMHigher concentrations can lead to over-oxidation and protein damage.
Oxidation Time15 - 30 minutes20 minutesShould be performed on ice to minimize side reactions.
Quenching Agent (e.g., Glycerol)10 - 50 mM20 mMQuenches excess periodate to stop the reaction.
Alkyne Functionalization
This compound Concentration1 - 5 mM2 mMA molar excess over the glycoprotein is recommended.
Reaction Time1 - 2 hours1.5 hoursCan be performed at room temperature or 4°C.
pH5.5 - 7.06.0Slightly acidic pH favors hydrazone formation.
Click Chemistry Ligation
Azide-Reporter Probe Concentration50 - 200 µM100 µMA molar excess over the alkyne-modified glycoprotein is used.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration0.5 - 2 mM1 mMThe catalyst for the CuAAC reaction.
Reducing Agent (e.g., Sodium Ascorbate)2 - 10 mM5 mMReduces Cu(II) to the active Cu(I) species.
Ligand (e.g., THPTA) Concentration1 - 5 mM2 mMStabilizes the Cu(I) catalyst and protects the protein.
Reaction Time1 - 2 hours1 hourTypically performed at room temperature.
Labeling Efficiency
Degree of Labeling (DOL)1 - 103-5Represents the average number of reporter molecules per glycoprotein.
Labeling Specificity> 95%> 98%Percentage of reporter signal associated with target glycoproteins.

Experimental Protocols

Protocol 1: Oxidation of Glycoproteins and Functionalization with this compound

This protocol describes the generation of aldehyde groups on glycoproteins and their subsequent reaction with this compound.

Materials:

  • Glycoprotein sample (e.g., purified protein, cell lysate, or live cells)

  • Phosphate-Buffered Saline (PBS), pH 6.5

  • Sodium periodate (NaIO₄)

  • Glycerol (B35011)

  • This compound

  • Aniline (B41778) (optional, as a catalyst)

  • Desalting column or spin filter for buffer exchange

Procedure:

  • Sample Preparation:

    • For purified proteins: Dissolve the glycoprotein in PBS (pH 6.5) to a final concentration of 1-5 mg/mL.

    • For cell lysates: Prepare the lysate in a buffer compatible with the oxidation reaction, ensuring the pH is around 6.5.

    • For live cells: Wash cells twice with ice-cold PBS (pH 6.5).

  • Oxidation:

    • Prepare a fresh 20 mM stock solution of NaIO₄ in ice-cold PBS (pH 6.5). Protect from light.

    • Add the NaIO₄ stock solution to the glycoprotein sample to a final concentration of 2 mM.

    • Incubate on ice for 20 minutes in the dark.

  • Quenching:

    • Add glycerol to a final concentration of 20 mM to quench the reaction.

    • Incubate on ice for 5 minutes.

  • Buffer Exchange:

    • Remove excess periodate and glycerol by buffer exchange into PBS (pH 6.0) using a desalting column or a spin filter with an appropriate molecular weight cutoff.

  • Alkyne Functionalization:

    • Prepare a 100 mM stock solution of this compound in DMSO or water.

    • Add the this compound stock solution to the oxidized glycoprotein sample to a final concentration of 2 mM.

    • (Optional) Add aniline to a final concentration of 10 mM to catalyze the reaction.

    • Incubate for 1.5 hours at room temperature with gentle shaking.

  • Purification:

    • Remove unreacted this compound by buffer exchange into a suitable buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4). The alkyne-modified glycoprotein is now ready for ligation.

Protocol 2: Click Chemistry Ligation of Alkyne-Modified Glycoproteins

This protocol describes the attachment of an azide-containing reporter molecule to the alkyne-functionalized glycoprotein via a CuAAC reaction.

Materials:

  • Alkyne-modified glycoprotein (from Protocol 1)

  • Azide-functionalized reporter probe (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • PBS, pH 7.4

  • Desalting column or dialysis cassette for final purification

Procedure:

  • Preparation of Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of the azide-reporter probe in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified glycoprotein (in PBS, pH 7.4) and the azide-reporter probe to a final concentration of 100 µM.

    • Prepare the catalyst premix: in a separate tube, add CuSO₄ to a final concentration of 1 mM and THPTA to a final concentration of 2 mM. Mix well.

    • Add the CuSO₄/THPTA premix to the glycoprotein/azide mixture.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of Labeled Glycoprotein:

    • Remove excess reagents and catalyst by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • The labeled glycoprotein is now ready for downstream applications such as SDS-PAGE analysis, Western blotting, fluorescence microscopy, flow cytometry, or mass spectrometry-based proteomics.

Visualizations

G cluster_workflow Experimental Workflow Glycoprotein Glycoprotein (with cis-diols in glycans) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehyde groups) Glycoprotein->Oxidized_Glycoprotein  NaIO₄ Oxidation Alkyne_Glycoprotein Alkyne-Modified Glycoprotein Oxidized_Glycoprotein->Alkyne_Glycoprotein  this compound Labeled_Glycoprotein Labeled Glycoprotein Alkyne_Glycoprotein->Labeled_Glycoprotein  Click Chemistry  (Azide-Reporter) Analysis Downstream Analysis (e.g., Imaging, Proteomics) Labeled_Glycoprotein->Analysis

Caption: Experimental workflow for glycoprotein labeling.

G cluster_reaction Chemical Reactions cluster_oxidation Step 1: Oxidation & Hydrazone Formation cluster_click Step 2: Click Chemistry Glycan Glycan cis-diol Aldehyde Glycan aldehyde Glycan->Aldehyde NaIO₄ Alkyne_Glycan Alkyne-modified Glycan Aldehyde->Alkyne_Glycan Hex5yne This compound Hex5yne->Alkyne_Glycan Alkyne_Glycan2 Alkyne-modified Glycan Labeled_Glycan Labeled Glycan Alkyne_Glycan2->Labeled_Glycan Azide_Reporter Azide-Reporter (e.g., Fluorophore, Biotin) Azide_Reporter->Labeled_Glycan Cu(I) catalyst

Caption: Chemical principles of the labeling strategy.

Conclusion

This compound provides a powerful and versatile tool for the metabolic labeling of glycoproteins. The two-step strategy, combining selective oxidation and bioorthogonal click chemistry, offers high specificity and modularity for a wide range of applications in glycobiology research and drug development. The detailed protocols and quantitative guidelines presented in this application note serve as a valuable resource for researchers seeking to explore the glycoproteome and its role in biological systems.

Application Notes and Protocols: In Situ Labeling of Proteins in Live Cells with Hex-5-yne-hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to label and visualize proteins in their native cellular environment is crucial for understanding complex biological processes, from signal transduction to protein trafficking. This document details a powerful two-step chemical biology strategy for the in situ labeling of glycoproteins on the surface of live cells using Hex-5-yne-hydrazide. This method offers high specificity and versatility, enabling the attachment of a wide array of reporter molecules.

The core principle involves two key stages:

  • Aldehyde Introduction: Mild oxidation of cell surface sialic acid residues on glycoproteins generates reactive aldehyde groups.[1][2] This step is highly selective for the cis-diol of the sialic acid side chain.[2]

  • Bioorthogonal Handle Installation: The introduced aldehydes are then covalently tagged with Hex-5-yne-hydrazide. The hydrazide group reacts specifically with the aldehyde to form a stable hydrazone bond, effectively installing a terminal alkyne handle onto the glycoprotein.[1]

  • Specific Detection: The alkyne handle can then be detected via a highly efficient and bioorthogonal copper-free "click" reaction, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with a molecule containing an azide (B81097) group (e.g., an azide-fluorophore or azide-biotin).[3]

This approach decouples the labeling from cellular metabolism, does not require genetic engineering, and the bioorthogonal nature of the final click reaction minimizes off-target effects, ensuring high signal-to-noise for downstream applications.

Principle of the Reaction

The workflow leverages two distinct and highly selective chemical reactions to achieve specific labeling of cell surface glycoproteins.

G cluster_0 cluster_1 SialicAcid Cell Surface Sialic Acid (on Glycoprotein) Aldehyde Aldehyde-Modified Glycoprotein SialicAcid->Aldehyde 1. Mild Oxidation (NaIO₄) P1 Aldehyde->P1 AlkyneTagged Alkyne-Tagged Glycoprotein P2 AlkyneTagged->P2 FinalProduct Fluorescently Labeled Glycoprotein P1->AlkyneTagged 2. Hydrazone Formation (Hex-5-yne-hydrazide) P2->FinalProduct 3. Click Chemistry (SPAAC) (Azide-Fluorophore) Reagent1 NaIO₄ Reagent1->SialicAcid Reagent2 Hex-5-yne-hydrazide Reagent2->P1 Reagent3 Azide-Fluorophore Reagent3->P2 G Start Start: Live Cells in Culture Wash1 Wash Cells (ice-cold PBS, pH 6.5) Start->Wash1 Oxidize Oxidize Glycans (NaIO₄ on ice) Wash1->Oxidize Quench Quench Oxidation (Glycerol) Oxidize->Quench Wash2 Wash Cells (ice-cold PBS, pH 7.4) Quench->Wash2 LabelAlkyne Label with Hex-5-yne-hydrazide Wash2->LabelAlkyne Wash3 Wash Cells (ice-cold PBS, pH 7.4) LabelAlkyne->Wash3 LabelFluorophore Add Azide-Fluorophore (SPAAC Reaction) Wash3->LabelFluorophore Wash4 Wash Cells (ice-cold PBS, pH 7.4) LabelFluorophore->Wash4 Analyze Analyze (Microscopy, Flow Cytometry, etc.) Wash4->Analyze

References

Application Notes and Protocols for Biomolecule Immobilization using Hex-5-ynehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology and drug development. It is fundamental to a wide array of applications, including the development of biosensors, microarrays, and targeted drug delivery systems. Hex-5-ynehydrazide is a bifunctional linker designed to provide a versatile and robust platform for the covalent attachment of biomolecules. This molecule incorporates two key reactive groups: a hydrazide moiety and a terminal alkyne.

The hydrazide group allows for the specific and covalent attachment of biomolecules, particularly glycoproteins, through the formation of a stable hydrazone bond with aldehyde groups. These aldehydes can be generated by the mild oxidation of the cis-diol groups found in the carbohydrate moieties of glycoproteins. This method offers the advantage of site-specific immobilization, often orienting the biomolecule in a way that preserves its biological activity.

The terminal alkyne group serves as a handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction enables the attachment of a second molecule of interest that has been functionalized with an azide (B81097) group. This dual functionality allows for the creation of complex, multi-layered biomolecular assemblies on a surface.

These application notes provide a detailed overview of the principles and protocols for using this compound to immobilize biomolecules on various surfaces.

Principle of Immobilization

The immobilization strategy using this compound is a two-step process:

  • Hydrazone Bond Formation: The primary immobilization of a biomolecule (typically a glycoprotein) is achieved through the reaction of its aldehyde groups with the hydrazide moiety of surface-tethered this compound. The aldehyde groups are introduced into the biomolecule by gentle oxidation of its carbohydrate residues with sodium periodate. The resulting hydrazone linkage is stable under physiological conditions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The exposed terminal alkyne groups on the surface can then be used to attach a second, azide-modified molecule. This reaction is catalyzed by Cu(I) ions and is highly specific, proceeding with high yield in aqueous environments.

This dual-chemistry approach allows for a wide range of surface modifications, from the simple immobilization of a single protein to the construction of more complex, multi-component systems for advanced applications.

Data Presentation

Table 1: Quantitative Data on Hydrazone Bond Formation and Stability
ParameterValue/ObservationConditionsReference
Coupling Efficiency > 90%Aniline as a catalyst, optimized pH[1]
Reaction Time 4 hours or lessDependent on the degree of glycosylation[1]
pH Stability of Hydrazone Stable from pH 3 to 10Agarose hydrazide/glycoprotein gels[2]
Reversibility Reversible under acidic conditionspH < 5.0[3]
Hydrolysis Rate First-order rate constant for hydrolysis is 160-600 times higher than for oximespD 7.0[4]
Equilibrium Constants 10⁴–10⁶ M⁻¹
Table 2: Quantitative Data on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Surfaces
ParameterValue/ObservationConditionsReference
Reaction Yield 40% - 85%CuBr and PMDETA stabilizer in DMF for 24 h
Reaction Time 1 to 24 hoursDependent on reactants and catalyst system
Surface Coverage (Ferrocene) (1.16 ± 0.23) × 10¹⁴ molecules/cm²2 hours with Cu(I) catalyst
Catalyst Loading 0.0025 mol % to 0.5 eq.Varied depending on the system
Stability of Triazole Linkage Stable against hydrolysis and redox agents

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol describes the initial step of attaching this compound to an amine-functionalized surface.

Materials:

  • Amine-functionalized surface (e.g., glass slide, microarray plate)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or other suitable crosslinker

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Washing buffers: Ethanol (B145695), deionized water

Procedure:

  • Activation of this compound:

    • Dissolve this compound and DSC (1.1 equivalents) in anhydrous DMF.

    • Add TEA (2 equivalents) to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

  • Surface Coupling:

    • Wash the amine-functionalized surface with ethanol and deionized water, then dry under a stream of nitrogen.

    • Immerse the cleaned surface in the activated this compound solution.

    • Incubate for 12-24 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the surface from the coupling solution.

    • Wash the surface sequentially with DMF, ethanol, and deionized water to remove any unreacted material.

    • Dry the surface under a stream of nitrogen.

G cluster_0 Activation of this compound cluster_1 Surface Functionalization This compound This compound Activated Ester Activated Ester This compound->Activated Ester + DSC, TEA in DMF DSC DSC DSC->Activated Ester Functionalized Surface Functionalized Surface Activated Ester->Functionalized Surface + Amine Surface Amine Surface Amine Surface Amine Surface->Functionalized Surface G Glycoprotein Glycoprotein Oxidized Glycoprotein Oxidized Glycoprotein Glycoprotein->Oxidized Glycoprotein NaIO4 Immobilized Glycoprotein Immobilized Glycoprotein Oxidized Glycoprotein->Immobilized Glycoprotein Hydrazone Formation Functionalized Surface Functionalized Surface Functionalized Surface->Immobilized Glycoprotein G Immobilized Glycoprotein Surface Immobilized Glycoprotein Surface Dual-Functionalized Surface Dual-Functionalized Surface Immobilized Glycoprotein Surface->Dual-Functionalized Surface CuAAC Reaction Azide Molecule Azide Molecule Reaction Mix Azide Molecule + CuSO4 + Na Ascorbate + THPTA Azide Molecule->Reaction Mix Reaction Mix->Dual-Functionalized Surface G cluster_surface Immobilization Surface cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Surface Surface Linker This compound Surface->Linker GF Growth Factor Linker->GF RTK Receptor Tyrosine Kinase GF->RTK Binding & Dimerization Grb2 Grb2 RTK->Grb2 Phosphorylation & Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation Cascade ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Nuclear Translocation & Activation

References

Application Notes and Protocols for Mass Spectrometry Analysis of Hex-5-ynehydrazide Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-5-ynehydrazide is a chemical probe that enables the enrichment and identification of peptides and proteins containing reactive carbonyl groups, a common post-translational modification arising from oxidative stress. This application note provides a detailed protocol for the labeling of peptides with this compound, their subsequent analysis by mass spectrometry, and the application of this technique to study cellular signaling pathways. The integration of a terminal alkyne group in this compound allows for the use of "click chemistry," a highly efficient and specific bioorthogonal reaction, to conjugate an azide-containing reporter tag (e.g., biotin-azide) for enrichment. This methodology is a powerful tool for identifying and quantifying carbonylated proteins, which are implicated in various physiological and pathological processes.

Experimental Protocols

This section details the methodologies for the key experiments involved in the mass spectrometry analysis of this compound labeled peptides.

Materials and Reagents
  • This compound

  • Protein/peptide sample (e.g., cell lysate, purified protein)

  • Urea (B33335)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate (NH4HCO3)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Biotin-Azide

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with Tween 20, high salt buffer, urea wash buffer)

  • Elution buffer (e.g., 0.1% TFA in 50% ACN)

  • C18 desalting spin columns

Sample Preparation and Protein Digestion
  • Lysis and Denaturation:

    • Lyse cells or tissues in a buffer containing a strong denaturant like 8 M urea to ensure complete protein solubilization and unfolding.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Trypsin Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM NH4HCO3.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.

This compound Labeling of Peptides
  • Reaction Setup:

    • To the digested peptide mixture, add this compound to a final concentration of 5 mM.

    • The reaction is typically carried out in a slightly acidic buffer (pH 5-6) to facilitate hydrazone formation. Adjust the pH if necessary.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically for different sample types.

Click Chemistry Reaction for Biotinylation
  • Prepare Click Chemistry Reagents:

    • Prepare fresh stock solutions of Biotin-Azide (10 mM in DMSO), CuSO4 (50 mM in water), THPTA (50 mM in water), and sodium ascorbate (100 mM in water).

  • Reaction:

    • To the this compound labeled peptide solution, add the click chemistry reagents in the following order, vortexing gently after each addition:

      • Biotin-Azide to a final concentration of 100 µM.

      • THPTA to a final concentration of 1 mM.

      • CuSO4 to a final concentration of 1 mM.

      • Sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

    • Incubate the reaction for 1 hour at room temperature.

Enrichment of Labeled Peptides
  • Bead Preparation:

    • Wash streptavidin-coated magnetic beads three times with a wash buffer (e.g., 0.1% Tween 20 in PBS).

  • Binding:

    • Add the click chemistry reaction mixture to the washed beads and incubate for 1 hour at room temperature with gentle rotation to allow for the binding of biotinylated peptides.

  • Washing:

    • Pellet the magnetic beads using a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound peptides. A typical wash series includes:

      • Twice with PBS containing 0.1% Tween 20.

      • Twice with a high salt buffer (e.g., 1 M NaCl in PBS).

      • Twice with a low concentration of urea (e.g., 2 M urea in PBS).

      • Twice with PBS.

      • Twice with water.

  • Elution:

    • Elute the bound peptides from the streptavidin beads by adding an elution buffer (e.g., 0.1% TFA in 50% ACN) and incubating for 10 minutes.

    • Collect the supernatant containing the enriched peptides. Repeat the elution step once and combine the eluates.

Sample Desalting and Mass Spectrometry Analysis
  • Desalting:

    • Desalt the enriched peptide sample using C18 spin columns according to the manufacturer's protocol.

    • Dry the desalted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a sample buffer suitable for your LC-MS/MS system (e.g., 0.1% formic acid in water).

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • Set up a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS2 scans of the most abundant precursor ions.

Quantitative Data Presentation

The following table summarizes representative quantitative data from a hypothetical experiment comparing the abundance of this compound labeled peptides between a control and a treated sample. Data is presented as the fold change in peptide abundance in the treated sample relative to the control.

Protein NameGene SymbolPeptide SequenceFold Change (Treated/Control)p-value
Pyruvate kinase MPKMADVLAFADDADLAK3.20.001
Glyceraldehyde-3-phosphate dehydrogenaseGAPDHVAPADAYVNDR2.80.005
Actin, cytoplasmic 1ACTBSYELPDGQVITIGNER1.50.04
Heat shock protein HSP 90-alphaHSP90AA1IRELISNSSDALDKIR4.1<0.001
Peroxiredoxin-1PRDX1VCPAGWKPGSGTIK5.5<0.001

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis lysis Cell Lysis & Protein Extraction digest Reduction, Alkylation & Trypsin Digestion lysis->digest hex_label This compound Labeling digest->hex_label click_chem Click Chemistry with Biotin-Azide hex_label->click_chem enrich Streptavidin Enrichment click_chem->enrich desalt Desalting enrich->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis lcms->data

Caption: Experimental workflow for the analysis of this compound labeled peptides.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. The use of alkyne-labeled metabolic precursors, followed by click chemistry and mass spectrometry, can be employed to study the activity and post-translational modifications of key proteins within this pathway. For instance, metabolic labeling with an alkyne-modified glucose analog could be used to trace the metabolic flux through glycolysis, a process often upregulated in cancer and influenced by Akt signaling.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt P-Ser473 PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Simplified diagram of the PI3K/Akt signaling pathway.

Application Notes and Protocols for Fluorescence Microscopy Imaging with Hex-5-ynehydrazide Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-5-ynehydrazide is a bifunctional chemical probe designed for the two-step labeling and visualization of biomolecules containing aldehyde or ketone groups, such as glycoproteins. This probe contains a hydrazide moiety that reacts specifically with carbonyls to form a stable hydrazone bond, and a terminal alkyne group that can be subsequently derivatized with a fluorescent azide (B81097) reporter via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This two-step labeling strategy offers high specificity and modularity, allowing for the use of a wide variety of fluorescent probes for imaging.

These application notes provide a comprehensive guide to using this compound for fluorescence microscopy, including detailed protocols for labeling glycoproteins on the cell surface and in cell lysates, followed by fluorescent detection.

Principle of the Method

The labeling strategy using this compound is a sequential two-step process:

  • Carbonyl-Hydrazide Reaction: The hydrazide group of this compound forms a covalent hydrazone bond with aldehyde or ketone groups on the target biomolecule. In the case of glycoproteins, aldehyde groups are typically generated by mild oxidation of sialic acid residues with sodium periodate (B1199274).

  • Copper-Catalyzed Click Chemistry (CuAAC): The terminal alkyne on the now-attached this compound probe reacts with a fluorescently-labeled azide in the presence of a copper(I) catalyst to form a stable triazole linkage. This step attaches the fluorescent reporter to the target biomolecule for visualization.

This approach provides excellent selectivity as the azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems.[1][2]

Data Presentation

Table 1: Common Fluorescent Azide Probes for Click Chemistry
FluorophoreExcitation (nm)Emission (nm)ColorReference
Alexa Fluor 488 Azide495519Green[1]
Alexa Fluor 555 Azide555565Orange[1]
Alexa Fluor 594 Azide590617Red[1]
Alexa Fluor 647 Azide650668Far-Red
Sulfo-Cy3 Azide550570Orange
Sulfo-Cy5 Azide649670Far-Red
3-Azido-7-hydroxycoumarin350450Blue
Table 2: Photophysical Properties of Selected Triazole Fluorophores

The formation of the 1,2,3-triazole ring through click chemistry can influence the photophysical properties of the attached fluorophore. While specific data for this compound-fluorophore conjugates is limited, the following provides a general overview of the properties of some hydroxyphenyl-substituted "click" triazoles.

Compound TypeQuantum Yield (Φ)Stokes Shift (cm⁻¹)Key CharacteristicsReference
C4-hydroxyphenyl triazole0.1 - 0.38,000 - 13,000Large apparent Stokes shifts.
N1-hydroxyphenyl triazole0.1 - 0.38,000 - 13,000Fluorescence quenching upon deprotonation.

Note: The quantum yield and Stokes shift can be influenced by the local environment and the specific structure of the azide-containing fluorophore.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycoproteins

This protocol describes the labeling of glycoproteins on the surface of living cells.

Materials:

  • Cells of interest cultured in appropriate medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium periodate (NaIO₄)

  • Glycerol (B35011)

  • This compound

  • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • DMSO

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

  • Nuclear counterstain (e.g., DAPI) (Optional)

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

    • Wash the cells twice with ice-cold PBS.

  • Oxidation of Sialic Acids:

    • Prepare a fresh 1 mM solution of sodium periodate in ice-cold PBS.

    • Incubate the cells with the sodium periodate solution for 15 minutes at 4°C in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes at 4°C.

    • Wash the cells three times with ice-cold PBS.

  • Reaction with this compound:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 50-100 µM in PBS.

    • Incubate the cells with the this compound solution for 1 hour at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

      • 880 µL PBS

      • 10 µL of 20 mM CuSO₄ solution in water

      • 20 µL of 50 mM THPTA or TBTA solution in DMSO/water

      • 10 µL of 1 mM fluorescent azide probe in DMSO

    • Mix the components in the order listed.

    • Add 80 µL of freshly prepared 100 mM sodium ascorbate in water to the cocktail to initiate the reaction.

    • Immediately add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.

    • (Optional) Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips on a microscope slide using a suitable mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Labeling of Glycoproteins in Cell Lysate

This protocol describes the labeling of glycoproteins from a cell lysate.

Materials:

  • Cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • Sodium periodate (NaIO₄)

  • Glycerol

  • This compound

  • Fluorescent azide probe

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • THPTA or TBTA

  • DMSO

  • SDS-PAGE gel and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the cell pellet with an appropriate lysis buffer on ice.

    • Centrifuge the lysate to remove cell debris.

    • Determine the protein concentration of the supernatant using a protein assay.

  • Oxidation of Glycoproteins:

    • Adjust the protein concentration to 1-5 mg/mL with PBS.

    • Add an equal volume of 2 mM sodium periodate in PBS.

    • Incubate for 15 minutes at 4°C in the dark.

    • Quench the reaction with 1 mM glycerol for 5 minutes at 4°C.

  • Reaction with this compound:

    • Add this compound to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail. For a 100 µL reaction:

      • To 90 µL of the alkyne-labeled lysate, add:

      • 1 µL of 20 mM CuSO₄

      • 2 µL of 50 mM THPTA or TBTA

      • 1 µL of 1 mM fluorescent azide probe

    • Mix well.

    • Add 6 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE sample buffer to the labeled lysate.

    • Boil the samples for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_imaging Imaging and Analysis cell_culture Cell Culture oxidation Periodate Oxidation cell_culture->oxidation Wash with PBS hydrazide_reaction This compound Incubation oxidation->hydrazide_reaction Quench & Wash click_reaction Click Chemistry Reaction (CuAAC) hydrazide_reaction->click_reaction Wash fixation Fixation click_reaction->fixation Wash microscopy Fluorescence Microscopy fixation->microscopy analysis Image Analysis microscopy->analysis

Caption: Experimental workflow for labeling and imaging cell surface glycoproteins.

signaling_pathway cluster_glycoprotein Glycoprotein (B1211001) cluster_reagents Reagents cluster_reaction Reaction Products glycan Sialic Acid (cis-diol) aldehyde Aldehyde glycan->aldehyde Oxidation periodate NaIO₄ hexyne This compound alkyne_glycan Alkyne-labeled Glycoprotein fluorescent_azide Fluorescent Azide labeled_glycan Fluorescently-labeled Glycoprotein copper Cu(I) Catalyst aldehyde->alkyne_glycan Hydrazone Formation alkyne_glycan->labeled_glycan Click Reaction

Caption: Chemical pathway for two-step glycoprotein labeling.

References

Troubleshooting & Optimization

Troubleshooting low signal in Hex-5-ynehydrazide labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Hex-5-yne-hydrazide in labeling experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing a very low signal or no signal after the entire labeling and detection workflow. What are the primary areas to troubleshoot?

A low or absent signal can originate from several stages of the experiment. The main areas to investigate are:

  • Inefficient oxidation of the glycoprotein (B1211001): The initial step of generating aldehyde groups on your target protein is critical.

  • Suboptimal hydrazone formation: The reaction between Hex-5-yne-hydrazide and the generated aldehydes may be inefficient.

  • Degradation or poor quality of reagents: The stability of both the Hex-5-yne-hydrazide and the click chemistry reagents is crucial.

  • Inefficient click chemistry reaction: The subsequent cycloaddition of the azide-bearing reporter molecule to the alkyne handle of the Hex-5-yne-hydrazide may be failing.

  • Issues with the detection system: Problems with the fluorophore, antibody, or detection instrument can also lead to a low signal.

Q2: How can I be sure that the initial oxidation of my glycoprotein is working?

Successful oxidation is the foundation of the labeling process. To verify this step:

  • Use a positive control: A well-characterized glycoprotein known to be amenable to periodate (B1199274) oxidation should be included in your experiment.

  • Optimize periodate concentration: The concentration of sodium periodate needs to be carefully optimized.[1] Mild oxidation with 1 mM periodate primarily targets sialic acids, while higher concentrations (>10 mM) will oxidize other sugar residues like galactose.[1]

  • Confirm aldehyde formation: You can use a commercially available aldehyde quantification assay to confirm the presence of aldehyde groups after the oxidation step.

Q3: What are the critical parameters for the hydrazone formation step with Hex-5-yne-hydrazide?

The reaction between the hydrazide group of Hex-5-yne-hydrazide and the aldehyde on the glycoprotein is pH-dependent.

  • Optimal pH: The reaction is most efficient in a slightly acidic to neutral buffer, typically between pH 5.5 and 7.4.[1]

  • Reagent Concentration: A molar excess of Hex-5-yne-hydrazide over the glycoprotein is recommended to drive the reaction to completion. A starting point is a 10- to 50-fold molar excess.

  • Reaction Time and Temperature: Incubation for 2 hours to overnight at room temperature is a common starting point.[1] Optimization may be required for your specific glycoprotein.

Q4: My Hex-5-yne-hydrazide reagent may have degraded. How should I store and handle it?

Hydrazide and alkyne functionalities can be sensitive to storage and handling conditions.

  • Storage: Store Hex-5-yne-hydrazide desiccated and protected from light, preferably at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Handling: Prepare stock solutions in an anhydrous solvent like DMSO and use them immediately.

Q5: I suspect the click chemistry step is failing. What are the common causes for low efficiency in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions?

For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Copper (I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[2]

  • Ligand: A copper-stabilizing ligand is crucial to both enhance the reaction rate and protect your biomolecule from damage by reactive oxygen species.

  • Oxygen: Perform the reaction in a tube with minimal headspace and avoid vigorous vortexing to minimize oxygen exposure.

  • Interfering Substances: Buffers containing primary amines (e.g., Tris) can interfere with the reaction. His-tags on recombinant proteins can also chelate copper, inhibiting the reaction.

For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

  • Reagent Stability: Strained alkynes can be unstable in acidic conditions, potentially leading to side reactions like hydration of the alkyne.

  • Steric Hindrance: The accessibility of the alkyne on the labeled glycoprotein to the azide-containing probe can be a limiting factor.

Q6: Could reagents from the hydrazide labeling step be interfering with my subsequent click reaction?

Yes, this is a critical consideration for bifunctional labeling.

  • Buffer Exchange: It is essential to remove excess periodate and other reagents from the oxidation and hydrazone formation steps before proceeding to the click reaction. Use a desalting column or dialysis for thorough buffer exchange.

  • pH Shift: Ensure the buffer for the click reaction is at the optimal pH for the chosen method (typically neutral for CuAAC and SPAAC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal Inefficient glycoprotein oxidation.Optimize sodium periodate concentration (start with 1-10 mM) and incubation time. Use a positive control glycoprotein. Confirm aldehyde formation with a specific assay.
Suboptimal hydrazone formation.Ensure the reaction buffer is within the optimal pH range (5.5-7.4). Increase the molar excess of Hex-5-yne-hydrazide. Optimize incubation time and temperature.
Degraded Hex-5-yne-hydrazide or click reagents.Use fresh reagents. Store stock solutions appropriately (desiccated, protected from light, at -20°C or below).
Inefficient CuAAC click reaction.Use freshly prepared sodium ascorbate. Ensure the presence of a copper-stabilizing ligand. Minimize oxygen exposure. Perform a thorough buffer exchange to remove interfering substances from previous steps.
Inefficient SPAAC click reaction.Ensure the pH of the reaction buffer is not acidic to prevent alkyne hydration. Consider using a longer linker on your azide (B81097) probe to reduce steric hindrance.
Non-specific binding of the detection reagent.Include a negative control (glycoprotein without Hex-5-yne-hydrazide labeling). Increase the number of washing steps after incubation with the detection reagent. Add a blocking agent (e.g., BSA) to your buffers.
High Background Signal Non-specific labeling.It has been observed that terminal alkynes can exhibit some weak, non-specific labeling of proteins in the presence of a copper catalyst. To mitigate this, ensure thorough removal of unreacted Hex-5-yne-hydrazide before the click reaction.
Aggregation of labeled protein.Perform all steps at 4°C if protein stability is a concern. Include non-ionic detergents (e.g., Tween-20) in your buffers.

Experimental Protocols

Protocol 1: Glycoprotein Oxidation and Labeling with Hex-5-yne-hydrazide
  • Glycoprotein Preparation: Dissolve your purified glycoprotein in 0.1 M sodium acetate (B1210297) buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

  • Oxidation:

    • Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO₄) in 0.1 M sodium acetate buffer (pH 5.5).

    • Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate for 15-30 minutes on ice in the dark.

  • Quenching (Optional but Recommended): Add glycerol (B35011) to a final concentration of 10-20 mM and incubate for 5 minutes on ice to quench any remaining periodate.

  • Purification: Remove excess periodate and quenching reagent by passing the solution through a desalting column pre-equilibrated with 0.1 M sodium acetate buffer (pH 5.5).

  • Hydrazone Formation:

    • Prepare a 50 mM stock solution of Hex-5-yne-hydrazide in anhydrous DMSO.

    • Add the Hex-5-yne-hydrazide stock solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Final Purification: Remove unreacted Hex-5-yne-hydrazide using a desalting column or dialysis against a buffer suitable for your downstream click chemistry reaction (e.g., PBS, pH 7.4).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Reagents:

    • Azide Probe: Prepare a stock solution of your azide-functionalized detection reagent (e.g., fluorescent dye, biotin) in DMSO or water.

    • Copper (II) Sulfate: Prepare a 20 mM stock solution in water.

    • Copper Ligand (e.g., THPTA): Prepare a 40 mM stock solution in water.

    • Reducing Agent: Prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Hex-5-yne-hydrazide labeled glycoprotein in PBS.

    • Azide probe (to a final concentration of 2-40 µM).

    • Copper Ligand (to a final concentration of 2 mM).

    • Copper (II) Sulfate (to a final concentration of 1 mM).

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 15 mM to initiate the reaction.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Downstream Processing: The labeled glycoprotein is now ready for purification (e.g., via precipitation or desalting column) and analysis.

Visualizations

experimental_workflow cluster_hydrazide Hydrazide Labeling cluster_click Click Chemistry cluster_analysis Analysis Glycoprotein Glycoprotein Oxidation Oxidation Glycoprotein->Oxidation NaIO₄ Aldehyde_Glycoprotein Aldehyde_Glycoprotein Oxidation->Aldehyde_Glycoprotein Hydrazone_Formation Hydrazone_Formation Aldehyde_Glycoprotein->Hydrazone_Formation Hex-5-yne-hydrazide Alkyne_Labeled_Glycoprotein Alkyne_Labeled_Glycoprotein Hydrazone_Formation->Alkyne_Labeled_Glycoprotein Click_Reaction Click_Reaction Alkyne_Labeled_Glycoprotein->Click_Reaction Azide-Probe Cu(I), Ligand Final_Product Final_Product Click_Reaction->Final_Product Detection Detection Final_Product->Detection

Caption: Experimental workflow for Hex-5-yne-hydrazide labeling.

troubleshooting_workflow Start Low Signal? Check_Oxidation Verify Glycoprotein Oxidation Start->Check_Oxidation Yes Check_Hydrazone Optimize Hydrazone Formation Check_Oxidation->Check_Hydrazone Oxidation OK Success Signal Improved Check_Oxidation->Success Issue Found & Fixed Check_Reagents Check Reagent Quality Check_Hydrazone->Check_Reagents Hydrazone OK Check_Hydrazone->Success Issue Found & Fixed Check_Click Troubleshoot Click Reaction Check_Reagents->Check_Click Reagents OK Check_Reagents->Success Issue Found & Fixed Check_Detection Verify Detection System Check_Click->Check_Detection Click OK Check_Click->Success Issue Found & Fixed Check_Detection->Success Detection OK

References

Technical Support Center: Optimizing Hex--5-ynehydrazide for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Hex-5-ynehydrazide for cell labeling applications.

Troubleshooting Guide

This guide addresses common issues encountered during cell labeling experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Fluorescent Signal Inefficient Metabolic Labeling: The azide-modified precursor was not efficiently incorporated into the target biomolecules.• Increase the concentration of the azido-sugar (e.g., Ac4ManNAz) and/or the incubation time. • Ensure the cells are healthy and metabolically active.
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is not optimal.• Optimize the concentrations of CuSO4, a copper ligand (e.g., THPTA), and the reducing agent (e.g., sodium ascorbate). • Ensure the sodium ascorbate (B8700270) solution is freshly prepared. • Increase the incubation time for the click reaction.
Low Concentration of this compound: The concentration of the alkyne probe is insufficient to generate a strong signal.• Increase the concentration of this compound. A typical starting range for alkyne dyes is 25 µM, but this may need to be optimized for your specific cell type and experimental conditions.[1]
High Background Fluorescence Non-specific Binding of the Probe: The this compound or the fluorescent reporter is binding non-specifically to cellular components.• Reduce the concentration of this compound. • Increase the number and duration of wash steps after the click reaction. • Include a blocking step with a protein-containing buffer (e.g., BSA) before adding the click reaction cocktail.
Autofluorescence: The cells themselves are exhibiting natural fluorescence at the imaging wavelength.• Image an unlabeled control sample to determine the level of autofluorescence. • Use a fluorophore with excitation and emission wavelengths that minimize autofluorescence.
High Cell Death or Poor Viability Cytotoxicity of this compound: High concentrations of the hydrazide compound may be toxic to cells.• Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. One study on a different hydrazide-hydrazone derivative showed a decrease in cell viability at concentrations from 5 µM to 50 µM.[2] • Minimize the incubation time with the labeling reagent.
Toxicity of the Click Reaction Components: Copper can be toxic to cells.• Use a copper-chelating ligand like THPTA to protect the cells from copper-induced toxicity.[1] • Ensure the final concentration of CuSO4 is as low as possible while still catalyzing the reaction efficiently. • Perform the click reaction at 4°C to reduce metabolic stress on the cells.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: A common starting concentration for alkyne-containing fluorescent probes in live cell labeling is 25 µM.[1] However, the optimal concentration is cell-type and application-dependent. We recommend performing a titration experiment to determine the ideal concentration that provides a strong signal with minimal toxicity.

Q2: How can I be sure that the labeling I see is specific?

A2: To confirm the specificity of your labeling, you should include two key controls in your experiment:

  • No Azide Control: Culture cells without the addition of the azide-modified metabolic precursor (e.g., Ac4ManNAz) but perform the click reaction with this compound. This will reveal any non-specific binding of the alkyne probe.

  • No Alkyne Control: Culture cells with the azide-modified precursor but omit this compound from the click reaction. This will control for any autofluorescence from the cells or the metabolic label.

Q3: What are the critical components of the click reaction buffer for live cell labeling?

A3: For successful and biocompatible live cell labeling using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the following components are essential:

  • Copper (I) source: Typically Copper (II) Sulfate (CuSO4) is used, which is then reduced to the active Copper (I) state.

  • Reducing Agent: Freshly prepared sodium ascorbate is used to reduce Cu(II) to Cu(I).

  • Copper (I) Stabilizing Ligand: A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial. It accelerates the reaction and chelates the copper to prevent oxidative damage and maintain cell viability.

Q4: Can I perform the labeling on fixed cells?

A4: Yes, labeling can be performed on fixed cells. Fixation should be done after the metabolic labeling step with the azido-sugar. After fixation and permeabilization (if required for intracellular targets), the click reaction with this compound can be carried out.

Q5: How long should I incubate my cells with this compound?

A5: The incubation time for the click reaction itself is typically short. Many protocols suggest an incubation time of 5 to 30 minutes. The optimal time can be determined by testing a few time points to find the best balance between signal intensity and background.

Experimental Protocols & Data

General Protocol for Live Cell Labeling with this compound

This protocol outlines the key steps for metabolically labeling cellular glycans with an azido-sugar, followed by fluorescent tagging using this compound via a click reaction.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Preparation cluster_2 Step 3: Click Reaction cluster_3 Step 4: Imaging A Seed cells and allow to adhere B Incubate cells with an azide-modified sugar (e.g., Ac4ManNAz) A->B C Wash cells to remove unincorporated azido-sugar B->C E Incubate cells with click reaction cocktail C->E D Prepare fresh click reaction cocktail: - CuSO4 - Ligand (e.g., THPTA) - this compound - Reducing Agent (e.g., Sodium Ascorbate) D->E F Wash cells to remove excess click reagents E->F G Image cells using fluorescence microscopy F->G

Caption: General workflow for cell labeling using this compound.

Quantitative Data: Example of Hydrazide Probe Cytotoxicity

The following table provides representative data on the effect of a hydrazide-based fluorescent probe (2Hzin5NP) on the viability of different cell lines after a 30-minute incubation. This data can serve as a reference for designing a dose-response experiment for this compound.

Concentration of 2Hzin5NPHDF Cell Viability (%)A-498 Cell Viability (%)ACHN Cell Viability (%)
5 µM~85%~95%~90%
10 µM~85%~90%~85%
15 µM~75%~85%~85%
20 µM~75%~85%~85%
25 µM~75%~80%~65%
35 µM~75%~80%~65%
50 µM~65%~64%~55%

Note: This data is for the probe 2Hzin5NP and may not directly reflect the cytotoxicity of this compound. A similar cytotoxicity assay is recommended to determine the optimal concentration for your specific experiments.

Signaling Pathway and Logical Relationships

The process of labeling with this compound does not directly involve a signaling pathway but rather a series of chemical and biological steps. The logical relationship for a successful experiment is outlined below.

G A Healthy, Metabolically Active Cells B Successful Incorporation of Azide-Modified Precursor A->B C Sufficient Concentration of Accessible Azide Groups B->C F Efficient Azide-Alkyne Cycloaddition C->F D Optimized and Biocompatible Click Reaction Conditions D->F H Low Cell Toxicity D->H E Sufficient Concentration of This compound E->F G High Signal-to-Noise Ratio F->G

Caption: Logical dependencies for successful cell labeling.

References

Technical Support Center: Overcoming Steric Hindrance in Hex-5-ynehydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hex-5-ynehydrazide. The focus is on overcoming challenges related to steric hindrance in hydrazone formation and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields when reacting this compound with bulky ketones or aldehydes?

A1: The primary cause of low yields is often steric hindrance. The bulky substituents on either the carbonyl compound or the hydrazide can physically block the nucleophilic attack of the hydrazide onto the carbonyl carbon. This increases the activation energy of the reaction, leading to slower reaction rates and lower product yields.

Q2: How does pH affect the rate of hydrazone formation with this compound?

A2: The reaction rate is highly dependent on pH. The formation of hydrazones is typically acid-catalyzed, with an optimal pH range of approximately 4.5 to 5.5. At a very low pH (below 3), the hydrazide can become protonated, rendering it non-nucleophilic and thus unreactive. Conversely, at neutral or basic pH, the dehydration of the hemiaminal intermediate is often the rate-limiting step and can be very slow.

Q3: Can I use a buffer containing primary amines, such as Tris, for my reaction?

A3: It is not recommended to use buffers that contain primary amines. These amines can compete with the this compound for reaction with the aldehyde or ketone, which can lead to the formation of undesired side products and a lower yield of the intended hydrazone. Buffers such as MES, acetate, or phosphate (B84403) are more suitable choices.

Q4: My hydrazone product seems to be degrading or reverting to the starting materials. How can I improve its stability?

A4: Hydrazone formation is a reversible process, and the stability of the hydrazone bond is pH-dependent. Hydrolysis, the reverse reaction, is generally favored under acidic conditions. If your application allows, forming the hydrazone with an aromatic aldehyde or a carbonyl compound that has an electron-withdrawing group can result in a more stable product.

Q5: What is the purpose of the alkyne group in this compound?

A5: The terminal alkyne group in this compound makes it suitable for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). After the hydrazide has reacted to form a hydrazone with a carbonyl-containing molecule, the alkyne can be used to attach another molecule that has an azide (B81097) group, forming a stable triazole linkage. This two-step process is a powerful method for bioconjugation and creating complex molecular architectures.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield in your reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_pH Verify Reaction pH (Optimal: 4.5-5.5) start->check_pH adjust_pH Adjust pH with Acetic Acid or Buffer check_pH->adjust_pH Incorrect pH check_temp Increase Reaction Temperature check_pH->check_temp Correct pH adjust_pH->check_temp check_time Increase Reaction Time check_temp->check_time add_catalyst Add Aniline (B41778) Catalyst (10-20 mM) check_time->add_catalyst check_reagents Check Reagent Purity and Stoichiometry add_catalyst->check_reagents end_fail Re-evaluate Substrate (Consider less hindered analog) add_catalyst->end_fail purify_reagents Purify Aldehyde/Ketone and Hydrazide check_reagents->purify_reagents Purity Suspect increase_hydrazide Use Slight Excess of This compound (1.2 eq) check_reagents->increase_hydrazide Purity OK purify_reagents->increase_hydrazide end_success Improved Yield increase_hydrazide->end_success

Caption: Troubleshooting workflow for low yield in hydrazone formation.

Detailed Steps:

  • Verify Reaction pH: Ensure the pH of your reaction medium is in the optimal range of 4.5-5.5 for acid catalysis.

  • Increase Temperature: If the reactants are stable, increasing the temperature (e.g., to 37°C or higher) can help overcome the activation energy barrier, especially when steric hindrance is an issue.

  • Extend Reaction Time: Sterically hindered reactions are often slower. Monitor the reaction over a longer period (e.g., up to 24 hours).

  • Use a Catalyst: For reactions at or near neutral pH, the addition of a nucleophilic catalyst like aniline (at a final concentration of 10-20 mM) can significantly accelerate hydrazone formation.

  • Check Reagent Quality: Aldehydes can oxidize to unreactive carboxylic acids. Ensure your carbonyl compound is pure. Similarly, confirm the purity of your this compound.

  • Adjust Stoichiometry: Using a slight excess (e.g., 1.2 to 1.5 equivalents) of this compound can help drive the reaction to completion.

Issue 2: Slow Reaction Rate with a Sterically Hindered Substrate

When reacting this compound with a particularly bulky aldehyde or ketone, the reaction rate can be extremely slow.

Strategies to Accelerate the Reaction:

  • Higher Temperatures: Refluxing the reaction, if the starting materials and product are thermally stable, can significantly increase the reaction rate.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate hydrazone formation and can be a valuable tool for sterically hindered substrates.

  • Alternative Catalysts: While aniline is a common catalyst, more efficient organocatalysts, such as 5-methoxyanthranilic acid, may provide better results.

Data Presentation

Carbonyl SubstrateSteric HindranceTemperature (°C)Catalyst (Aniline)Reaction Time (h)Representative Yield (%)
BenzaldehydeLow25None1275-85
PivaldehydeHigh25None24< 20
PivaldehydeHigh50None2430-40
PivaldehydeHigh2520 mM1260-70
2-ButanoneMedium25None1850-60
Di-t-butyl ketoneVery High8020 mM48< 10

Experimental Protocols

Protocol 1: General Hydrazone Formation with this compound

This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone using aniline as a catalyst.

Materials:

  • Aldehyde or ketone of interest

  • This compound

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.7

  • Aniline Stock Solution: 200 mM in DMSO or DMF

  • DMSO or DMF (co-solvent, if needed)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 equivalent) in the Reaction Buffer to a final concentration of 1-10 mg/mL. A small amount of co-solvent (DMSO or DMF) may be used if solubility is an issue.

  • Dissolve the this compound (1.2 equivalents) in the Reaction Buffer.

  • Add the this compound solution to the aldehyde/ketone solution.

  • Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-20 mM.

  • Incubate the reaction at room temperature (or 37°C for slower reactions) for 2-24 hours with gentle stirring.

  • Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.

  • Upon completion, the product can be isolated by standard methods such as extraction or chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction of a Hex-5-ynehydrazone product with an azide-containing molecule.

Materials:

  • Alkyne-functionalized hydrazone (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-binding ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)

  • Buffer (e.g., phosphate or PBS)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-functionalized hydrazone in the buffer.

  • Add the azide-containing molecule (typically 1.5 to 3 equivalents).

  • In a separate tube, premix the CuSO₄ and the copper-binding ligand. Add this premixed solution to the reaction mixture.

  • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-100 µM.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • The resulting triazole-linked product can be purified using methods appropriate for the specific molecule, such as dialysis, size-exclusion chromatography, or HPLC.

Two-Step Reaction Workflow

Caption: Workflow for a two-step conjugation using this compound.

Technical Support Center: Purification of Hex-5-ynehydrazide-Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins and peptides labeled with Hex-5-ynehydrazide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application? this compound is a bifunctional chemical probe. It contains a hydrazide group that reacts with carbonyls (aldehydes and ketones) and a terminal alkyne group. Its primary use is to label biomolecules. For instance, the carbohydrate portions of glycoproteins can be oxidized to create aldehyde groups, which then react with the hydrazide to form a stable hydrazone bond.[1][2] The incorporated alkyne then serves as a "click chemistry" handle for downstream applications, such as attaching fluorescent dyes, biotin (B1667282) tags, or other molecules.[3]

Q2: What is the chemical basis for the labeling reaction? The labeling reaction involves the formation of a hydrazone bond between the hydrazide group (-NH-NH2) of the probe and a carbonyl group (aldehyde or ketone) on the target protein or peptide.[1][4] This reaction is most efficient in mildly acidic conditions (pH ~4.5-5.5) but can proceed at physiological pH, often with the help of a catalyst like aniline (B41778).

Q3: What are the main challenges in purifying this compound-labeled proteins? The primary challenges include:

  • Low Labeling Efficiency: Incomplete reaction between the hydrazide and the target carbonyl can lead to a low yield of labeled protein.

  • Removal of Excess Reagents: Unreacted this compound and other labeling reagents must be thoroughly removed to prevent interference in downstream applications.

  • Poor Yield in Downstream Reactions: The subsequent click reaction (e.g., CuAAC) to attach a reporter tag can be inefficient, leading to loss of the labeled protein.

  • Non-Specific Binding: Labeled proteins or the tags themselves can bind non-specifically to purification resins, leading to high background and loss of product.

  • Solubility Issues: The modifications can sometimes alter the solubility of the protein or peptide, complicating purification steps.

Q4: Which purification methods are most suitable for these labeled molecules? A multi-step approach is often necessary.

  • Initial Cleanup: Techniques like dialysis, buffer exchange, or size-exclusion chromatography (SEC) are crucial for removing excess, unreacted this compound immediately after the labeling reaction.

  • Affinity Purification: If a reporter tag like biotin is attached to the alkyne via a click reaction, affinity chromatography (e.g., using streptavidin or NeutrAvidin beads) is a highly effective method for enrichment.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and powerful method for purifying peptides, separating them based on hydrophobicity.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Diagram: General Experimental Workflow

G cluster_labeling Labeling Stage cluster_cleanup1 Initial Purification cluster_click Click Chemistry Stage cluster_cleanup2 Final Purification start Protein/Peptide (with Carbonyl Group) labeling Incubate with This compound start->labeling Hydrazone Formation cleanup1 Remove Excess Probe (e.g., SEC, Dialysis) labeling->cleanup1 click_rxn CuAAC Reaction with Azide-Tag (e.g., Biotin-Azide) cleanup1->click_rxn cleanup2 Remove Click Reagents & Purify Final Product (e.g., Affinity Chromatography, HPLC) click_rxn->cleanup2 end Pure Labeled Conjugate cleanup2->end

Caption: Workflow for labeling, click reaction, and purification.

Problem 1: Low or No Labeling with this compound

Question Possible Cause Recommended Solution
Why is my protein not getting labeled efficiently? Suboptimal pH: Hydrazone bond formation is pH-dependent; the reaction is often slow at neutral pH.Adjust the reaction buffer to a mildly acidic pH (e.g., 4.5-5.5) if your protein is stable under these conditions.
Insufficient Carbonyl Groups: The protein may have few accessible aldehydes or ketones, either naturally or from inefficient oxidation.Increase the efficiency of the oxidation step (e.g., using sodium periodate (B1199274) for glycoproteins) or consider alternative labeling strategies.
Instability of Hydrazone Bond: While generally stable, the hydrazone bond can be reversible, especially under certain conditions.Ensure purification steps are performed promptly after labeling. Aniline can be used as a catalyst to increase the reaction rate and yield.
Steric Hindrance: The carbonyl group on the protein may be buried, preventing access for the this compound probe.Perform the labeling reaction under partial denaturing conditions (e.g., with low concentrations of urea (B33335) or SDS), if compatible with your protein's integrity and downstream application.

Problem 2: Low Yield or Purity After the Downstream Click Reaction (CuAAC)

Question Possible Cause Recommended Solution
Why is my click reaction inefficient? Copper(I) Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.Prepare the sodium ascorbate (B8700270) reducing agent solution fresh for every experiment. Degas all buffers and solutions before starting the reaction.
Interfering Buffer Components: Buffers containing primary amines (like Tris) can chelate the copper catalyst. Reducing agents like DTT will interfere with the reaction.Use non-coordinating buffers such as HEPES or PBS. Remove interfering substances by buffer exchange or dialysis prior to the click reaction.
Incorrect Reagent Ratios: An improper ratio of copper to the protective ligand (e.g., THPTA) can lead to catalyst inactivation or protein precipitation.Use a 5:1 molar ratio of ligand to copper. Ensure the azide (B81097) probe is in molar excess (2- to 10-fold) over the alkyne-labeled protein.
Poor Reagent Quality: The azide probe may be degraded, or other reagents may be of low quality.Use high-quality, fresh reagents. Confirm the integrity of the azide probe if possible.
Table 1: Recommended Reagent Concentrations for CuAAC

This table provides typical concentration ranges for optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Reagent Typical Concentration Range Notes
Alkyne-Labeled Protein1 - 50 µMLower concentrations may require longer reaction times.
Azide Probe (e.g., Biotin-Azide)10 µM - 1 mMUse at least a 2-fold molar excess over the alkyne.
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMThe precursor for the active Cu(I) catalyst.
Ligand (e.g., THPTA)250 µM - 5 mMMaintain a ligand-to-copper ratio of at least 5:1 to protect the catalyst and protein.
Reducing Agent (Sodium Ascorbate)1 mM - 5 mMMust be prepared fresh. Use in 3- to 10-fold excess over copper.

Problem 3: High Background or Non-Specific Binding During Affinity Purification

Question Possible Cause Recommended Solution
Why do I see many non-target proteins in my final eluate? Inadequate Removal of Unreacted Biotin-Azide: Free biotin-azide will bind to the streptavidin resin and can cause non-specific co-purification.Perform a buffer exchange or use a desalting column after the click reaction and before adding the sample to the affinity resin.
Hydrophobic/Ionic Interactions with Resin: Proteins can non-specifically adhere to the agarose (B213101) beads of the affinity matrix.Increase the stringency of your wash buffers. Add low concentrations of non-ionic detergents (e.g., 0.05% Tween-20) or increase the salt concentration (e.g., up to 500 mM NaCl).
Insoluble Protein Aggregates: Insoluble material in the cell lysate can trap the affinity beads, leading to high background.Ensure the protein lysate is fully clarified by high-speed centrifugation (e.g., >15,000 x g) before starting the purification.
Non-specific Labeling: In some cases, the alkyne tag itself can react with protein nucleophiles like cysteine residues, especially when used in excess.The ideal orientation is an alkyne-probe and an azide-tag to minimize this. If using an azide-probe and alkyne-tag, use PBS buffer instead of HEPES, as this can reduce side reactions. Pre-treat samples with a thiol-blocking agent like N-ethylmaleimide (NEM).

Diagram: Troubleshooting Logic for Low Final Yield

G start Low Final Yield of Labeled Protein q1 Check Labeling Efficiency (e.g., Western Blot for tag) start->q1 low_label Problem: Low Initial Labeling q1->low_label Low q2 Check Yield After Click Reaction q1->q2 OK sol_label Troubleshoot Labeling: - Optimize pH (4.5-5.5) - Check protein oxidation - Add aniline catalyst - Use denaturants low_label->sol_label low_click Problem: Inefficient Click Reaction q2->low_click Low low_purify Problem: Loss During Affinity Purification q2->low_purify OK sol_click Troubleshoot CuAAC: - Use fresh reagents - Degas buffers - Avoid Tris/DTT buffers - Optimize Cu:Ligand ratio low_click->sol_click sol_purify Troubleshoot Purification: - Optimize wash/elution buffers - Ensure complete binding - Check for protein precipitation low_purify->sol_purify

Caption: A decision tree for troubleshooting low protein yield.

Experimental Protocols

Protocol 1: General Labeling of a Glycoprotein (B1211001) with this compound This protocol assumes the protein of interest has carbohydrate moieties that can be oxidized.

  • Oxidation: Dissolve the glycoprotein (e.g., 1-5 mg/mL) in a suitable buffer like PBS, pH 6.5.

  • Add a fresh solution of sodium periodate (NaIO₄) to a final concentration of 1-2 mM.

  • Incubate the reaction on ice in the dark for 30 minutes to generate aldehyde groups.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubating for 10 minutes on ice.

  • Labeling: Add this compound from a stock solution (in DMSO or water) to a final concentration of 2-5 mM.

  • If desired, add aniline to a final concentration of 1-2 mM to catalyze the reaction.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Cleanup: Remove excess, unreacted this compound immediately using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS.

Protocol 2: Downstream CuAAC Reaction with Biotin-Azide This protocol is adapted from established click chemistry methods.

  • To your alkyne-labeled protein solution (e.g., 50 µL at 1-5 mg/mL in PBS), add the following reagents sequentially:

    • Biotin-Azide to a final concentration of 100-200 µM.

    • THPTA ligand to a final concentration of 500 µM.

    • Copper(II) Sulfate (CuSO₄) to a final concentration of 100 µM.

  • Vortex briefly to mix.

  • Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 2 mM.

  • Protect the reaction from light and incubate at room temperature for 1-2 hours.

  • Proceed to purification to remove excess reagents and capture the biotinylated protein.

References

Stability and storage conditions for Hex-5-ynehydrazide solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information on the stability and storage of Hex-5-ynehydrazide solutions for researchers, scientists, and drug development professionals. The following recommendations are based on the chemical properties of the terminal alkyne and hydrazide functional groups, as well as data from structurally related molecules.

Stability and Storage Conditions

Proper storage and handling are critical to maintain the integrity of this compound. Below is a summary of recommended storage conditions for the compound in both solid and solution forms.

ConditionSolid FormSolution Form
Temperature Long-term: -20°C[1]. Short-term: 4°C is possible.Long-term: -20°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Light Store in the dark. Avoid prolonged light exposure[2].Prepare and store solutions in amber vials or protect from light to prevent potential degradation.
Moisture Store desiccated[2]. The container should be tightly closed.Use anhydrous solvents if possible. Protect from moisture, as hydrazides can be sensitive to hydrolysis.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).When preparing solutions, degassing the solvent can be a good practice to remove dissolved oxygen.
Solvent N/AGood solubility has been reported in water, DMF, DMSO, and alcohols. The choice of solvent will depend on the specific application.
pH N/ASolutions should ideally be kept at a neutral to slightly acidic pH (pH 5-7). Hydrazides can be unstable in basic conditions.

Troubleshooting Guide

This section addresses common issues that may arise during the preparation and use of this compound solutions.

Q1: I am seeing low reactivity of my this compound in a labeling reaction with an aldehyde or ketone. What could be the cause?

A1: There are several potential reasons for low reactivity:

  • Degradation: The hydrazide moiety may have degraded due to improper storage (e.g., exposure to moisture, light, or non-optimal temperatures).

  • pH of Reaction: The formation of a hydrazone bond is pH-dependent. The optimal pH range is typically between 5 and 7. If the pH is too low, the hydrazide will be protonated and non-nucleophilic. If the pH is too high, the stability of the hydrazide can be compromised.

  • Solution Age: Use freshly prepared solutions whenever possible. If you are using a stock solution that has been stored for an extended period, its efficacy may be reduced.

Q2: My reaction mixture is showing unexpected side products when using a copper catalyst with this compound. Why is this happening?

A2: The hydrazide functional group can be unstable in the presence of copper (I) catalysts, which are commonly used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reactions. Studies have shown that hydrazides can react rapidly under CuAAC conditions, with half-lives of less than an hour. If your experimental design involves a subsequent click reaction, it is crucial to ensure the hydrazide has fully reacted to form a stable hydrazone before introducing the copper catalyst.

Q3: I have noticed a decrease in the concentration of my this compound stock solution over time. What could be the reason?

A3: A decrease in concentration could be due to several factors:

  • Decomposition: As a derivative of hydrazine (B178648), this compound can be susceptible to oxidative degradation, especially if the solution is not stored under an inert atmosphere.

  • Adsorption: The compound might adsorb to the surface of the storage container, although this is less common for small molecules.

  • Hydrolysis: If the solution was prepared in a protic solvent and not stored under anhydrous conditions, hydrolysis of the hydrazide could occur over time.

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare a stock solution of this compound?

A: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as DMSO or DMF. These solvents are generally suitable for long-term storage at -20°C. For aqueous experiments, you can then dilute a small amount of the stock solution into the appropriate aqueous buffer immediately before use.

Q: How should I handle solid this compound?

Q: Is the terminal alkyne group on this compound stable?

A: Yes, terminal alkynes are generally very stable functional groups across a wide range of conditions. They are stable to many common reaction conditions, which is why they are popular handles in bioconjugation and click chemistry.

Q: Can I store this compound solutions at 4°C?

A: For short-term storage (a few days), 4°C may be acceptable, provided the solution is protected from light and moisture. However, for long-term stability, storage at -20°C is strongly recommended.

Experimental Workflow & Chemical Stability Diagrams

Hex5ynehydrazide_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh Solid This compound solvent Select Anhydrous Solvent (e.g., DMSO, DMF) start->solvent Choose Solvent dissolve Dissolve Solid Under Inert Gas solvent->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot Prepare for Storage store Store at -20°C Desiccated aliquot->store thaw Thaw Aliquot Protect from Light store->thaw Retrieve for Use dilute Dilute into Reaction Buffer (pH 5-7) thaw->dilute react Use Immediately in Experiment dilute->react

Caption: Workflow for preparing and storing this compound solutions.

Stability_Factors cluster_conditions Adverse Conditions cluster_degradation Potential Degradation Pathways H5YH This compound Solution light Light Exposure H5YH->light oxygen Oxygen (Air) H5YH->oxygen base High pH (Basic) H5YH->base copper Cu(I) Catalyst H5YH->copper moisture Moisture/Water H5YH->moisture photo_deg Photodegradation light->photo_deg leads to oxidation Oxidation of Hydrazide oxygen->oxidation leads to base_cat_deg Base-Catalyzed Decomposition base->base_cat_deg leads to cu_complex Complexation/ Reaction with Copper copper->cu_complex leads to hydrolysis Hydrolysis of Hydrazide moisture->hydrolysis leads to

References

Validation & Comparative

Validating the Specificity of Hex-5-ynehydrazide Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of glycoproteins is paramount for accurate downstream analysis. Hex-5-ynehydrazide has emerged as a valuable tool for this purpose, enabling the introduction of a bioorthogonal alkyne handle onto glycoproteins for subsequent functionalization via click chemistry. This guide provides an objective comparison of this compound with an alternative labeling strategy and presents supporting experimental data to validate its specificity.

The core principle behind this compound labeling lies in the chemical modification of glycan structures. Mild oxidation of cis-diol groups within sugar residues, such as sialic acids, generates reactive aldehyde groups. This compound then selectively reacts with these aldehydes to form a stable hydrazone bond, effectively tagging the glycoprotein (B1211001) with an alkyne group. This alkyne can then be utilized for various downstream applications, including purification, visualization, and mass spectrometry-based identification, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][2]

Comparison with Alternative Labeling Strategies

A primary alternative to the direct chemical labeling approach with this compound is metabolic labeling using unnatural sugar analogs containing bioorthogonal functional groups.[1][3] This method involves introducing a modified sugar, such as one containing an azide (B81097) or alkyne group, into the cellular glycosylation machinery.[3]

FeatureThis compound (Direct Chemical Labeling)Metabolic Labeling (e.g., with Alkynyl Sugars)
Principle Covalent labeling of periodate-oxidized glycans.Cellular incorporation of an unnatural sugar followed by covalent labeling.
Specificity Generally high for glycoproteins, as it targets aldehydes generated on sugar moieties.Specific to the incorporated unnatural sugar and its respective metabolic pathway.
Applicability Broadly applicable to purified glycoproteins and cell surface glycans.Primarily for living cells and organisms to study dynamic glycosylation.
Control Requires careful control of oxidation conditions to avoid off-target effects.Dependent on cellular uptake and metabolism of the unnatural sugar.
Labeling Efficiency Can be influenced by the accessibility of glycan chains and the efficiency of the hydrazone reaction.Dependent on the efficiency of metabolic incorporation and subsequent click reaction.

Validating the Specificity of this compound Labeling

The specificity of this compound labeling hinges on two key steps: the selective generation of aldehydes on glycoproteins and the specific reaction of the hydrazide with these aldehydes.

Control Experiments

To ensure that the observed labeling is specific to glycoproteins, a series of control experiments are essential:

  • No Periodate (B1199274) Oxidation Control: Cells or glycoproteins are treated with this compound without prior periodate oxidation. The absence of a signal in this control confirms that the hydrazide does not react non-specifically with other cellular components.

  • Competition Control: Pre-incubation of oxidized cells or glycoproteins with a non-alkyne-containing hydrazide, such as biotin (B1667282) hydrazide, prior to the addition of this compound. A significant reduction in the alkyne signal would indicate that both hydrazides compete for the same aldehyde binding sites.

  • Enzymatic Deglycosylation: Treatment of labeled glycoproteins with glycosidases (e.g., PNGase F to remove N-linked glycans) should result in the loss of the alkyne signal, confirming that the label is attached to the glycan portion of the protein.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful tool for validating the specificity of this compound labeling at the molecular level. Following labeling and subsequent click chemistry with an azide-containing reporter tag (e.g., biotin-azide for enrichment), the glycoproteins can be digested into peptides and analyzed by MS.

The identification of glycopeptides containing the this compound modification provides direct evidence of on-target labeling. Furthermore, a comprehensive analysis of the entire proteome can be performed to search for potential off-target labeling on non-glycosylated proteins. The absence or low abundance of such off-target modifications would strongly support the high specificity of the this compound probe for its intended targets.

While direct quantitative comparisons of labeling efficiency between different hydrazide probes for glycoproteins are not extensively documented in the literature, a study on protein carbonylation demonstrated that the labeling yield can vary considerably among different hydrazide-based labels. This highlights the importance of empirical optimization for any given experimental system.

Experimental Protocols

Glycoprotein Labeling with this compound
  • Oxidation: Dissolve the glycoprotein in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5) at a concentration of 1-5 mg/mL. Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM. Incubate the reaction for 15-30 minutes on ice in the dark.

  • Quenching and Buffer Exchange: Quench the reaction by adding a quenching solution (e.g., 1 mM glycerol). Remove excess periodate and quenching reagent by desalting or buffer exchange into a labeling buffer (e.g., PBS, pH 7.4).

  • Labeling: Add this compound (typically from a stock solution in DMSO) to the oxidized glycoprotein solution to a final concentration of 1-5 mM. Incubate for 1-2 hours at room temperature.

  • Purification: Remove unreacted this compound by desalting, dialysis, or spin filtration.

Click Chemistry Reaction
  • Prepare Click Reaction Mixture: To the alkyne-labeled glycoprotein, add an azide-functionalized reporter molecule (e.g., biotin-azide, fluorescent azide). Add a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Purification: Purify the labeled glycoprotein to remove excess reagents.

Visualizing the Workflow

Hex_5_ynehydrazide_Labeling_Workflow cluster_oxidation Oxidation cluster_labeling Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) Glycoprotein->Oxidized_Glycoprotein NaIO4 Alkyne_Labeled_Glycoprotein Alkyne-Labeled Glycoprotein Oxidized_Glycoprotein->Alkyne_Labeled_Glycoprotein Hex_5_ynehydrazide This compound Hex_5_ynehydrazide->Alkyne_Labeled_Glycoprotein Functionalized_Glycoprotein Functionalized Glycoprotein Alkyne_Labeled_Glycoprotein->Functionalized_Glycoprotein Azide_Probe Azide-Reporter (e.g., Biotin-Azide) Azide_Probe->Functionalized_Glycoprotein Cu(I) Analysis Purification Visualization Mass Spectrometry Functionalized_Glycoprotein->Analysis

References

A Comparative Guide to Alkyne-Containing Probes: Hex-5-ynehydrazide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of chemical biology, the precise labeling and tracking of biomolecules within their native environments is paramount for unraveling complex biological processes and accelerating drug development. Alkyne-containing probes, utilized in conjunction with bioorthogonal click chemistry, have emerged as indispensable tools for these applications. This guide provides a comprehensive comparison of Hex-5-ynehydrazide with other commonly used alkyne-containing probes, offering an objective analysis of their performance based on available experimental data.

This compound is a versatile chemical probe that features a terminal alkyne group for click chemistry and a hydrazide moiety. The hydrazide functional group allows for the specific targeting of aldehyde or ketone groups on biomolecules. A common application is the labeling of glycoproteins following the mild oxidation of their sialic acid residues to generate aldehydes. This targeted approach is advantageous as it often avoids modification of the protein backbone, which could otherwise disrupt its function.

Performance Comparison of Alkyne-Containing Probes

The selection of an appropriate alkyne-containing probe is contingent on several factors, including the target biomolecule, the desired labeling strategy (metabolic or direct), and the specific experimental conditions. This section provides a comparative overview of this compound and other popular alkyne probes.

Table 1: Quantitative Comparison of Alkyne-Containing Probes

ProbeStructurePrimary ApplicationReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Cell PermeabilityCytotoxicity (IC₅₀)
This compound Direct labeling of oxidized glycoproteinsHydrazone formation followed by CuAACData not availablePredicted to be moderateData not available
Propargylamine General purpose alkyne for conjugationCuAAC~17.4 M⁻¹s⁻¹ (for a similar system)[1]HighData not available
O-propargyl-puromycin (OPP) Metabolic labeling of newly synthesized proteinsCuAACData not availableHighToxic, leads to truncated polypeptides[2]
L-Homopropargylglycine (HPG) Metabolic labeling of newly synthesized proteins (methionine analog)CuAACData not availableHighLow toxicity, but requires methionine-free media[2]
Ethynyl-deoxyuridine (EdU) Metabolic labeling of newly synthesized DNACuAACData not availableHighGenerally low toxicity

Note: Direct comparative quantitative data for this compound is limited in the available literature. The provided data for other probes is based on published studies and may vary depending on the specific experimental conditions.

Key Considerations for Probe Selection

  • Labeling Strategy: this compound is primarily used for the direct labeling of biomolecules that either naturally possess or can be chemically modified to contain an aldehyde or ketone group. This contrasts with probes like O-propargyl-puromycin (OPP) and L-homopropargylglycine (HPG), which are incorporated into nascent proteins through metabolic processes.[2]

  • Cell Permeability: For intracellular targets, the ability of the probe to cross the cell membrane is essential. While not experimentally determined for this compound, its small size suggests it is likely to be cell-permeable.

  • Cytotoxicity: The potential toxicity of the probe and the associated labeling reagents is a significant concern, particularly in live-cell imaging experiments. The cytotoxicity of this compound has not been extensively studied. However, the copper catalyst used in CuAAC can be toxic to cells, which is a consideration for all terminal alkyne probes.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycoproteins with this compound

This protocol outlines the general steps for labeling cell surface glycoproteins on live cells using this compound.

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS), pH 6.5

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 mM glycerol (B35011) in PBS)

  • Azide-functionalized reporter molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency. For adherent cells, place the culture dish on ice. For suspension cells, pellet them by centrifugation and keep on ice.

  • Oxidation: Wash the cells twice with ice-cold PBS, pH 6.5. Prepare a fresh solution of 1 mM NaIO₄ in ice-cold PBS, pH 6.5, protected from light. Add the NaIO₄ solution to the cells and incubate on ice for 15 minutes in the dark.

  • Quenching: Remove the NaIO₄ solution and add an equal volume of quenching solution. Incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with ice-cold PBS, pH 7.4.

  • Labeling with this compound: Prepare a solution of this compound in PBS (if soluble) or in PBS with a minimal amount of DMSO (final DMSO concentration <1%). Add the this compound solution to the cells and incubate for 1-2 hours at 4°C or room temperature.

  • Washing: Remove the this compound solution and wash the cells three times with ice-cold PBS, pH 7.4.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail containing the azide-functionalized reporter molecule, CuSO₄, a copper(I)-stabilizing ligand, and a fresh solution of sodium ascorbate (B8700270) in PBS.

    • Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.

Visualizing the Workflow and Concepts

To aid in the understanding of the processes described, the following diagrams have been generated using the DOT language.

G cluster_oxidation Oxidation cluster_labeling Labeling & Click Reaction CellSurface Cell Surface Glycoprotein (with sialic acid) Aldehyde Aldehyde-Modified Glycoprotein CellSurface->Aldehyde NaIO₄ LabeledGlycoprotein Alkyne-Labeled Glycoprotein Aldehyde->LabeledGlycoprotein Hex5yne This compound Hex5yne->LabeledGlycoprotein Hydrazone bond formation FinalProduct Fluorescently Labeled Glycoprotein LabeledGlycoprotein->FinalProduct CuAAC FluorescentAzide Fluorescent Azide FluorescentAzide->FinalProduct

Caption: Workflow for labeling cell surface glycoproteins with this compound.

G Start Start: Choose Alkyne Probe DirectLabeling Direct Labeling? (e.g., oxidized glycoproteins) Start->DirectLabeling MetabolicLabeling Metabolic Labeling? (e.g., nascent proteins) Start->MetabolicLabeling Hex5yne This compound DirectLabeling->Hex5yne Yes OPP_HPG OPP, HPG, etc. MetabolicLabeling->OPP_HPG Yes PerformOxidation Perform Periodate Oxidation Hex5yne->PerformOxidation IncubateProbe Incubate with Probe OPP_HPG->IncubateProbe PerformOxidation->IncubateProbe ClickReaction Perform Click Chemistry (CuAAC) IncubateProbe->ClickReaction Analysis Analysis (Microscopy, Flow Cytometry, etc.) ClickReaction->Analysis

Caption: Decision tree for selecting an alkyne-containing probe.

Conclusion

This compound is a valuable tool for the targeted labeling of glycoproteins and other biomolecules containing aldehyde or ketone functionalities. Its primary advantage lies in the specificity of the hydrazide-aldehyde reaction, which allows for labeling with minimal perturbation to the overall protein structure. However, a comprehensive quantitative comparison with other alkyne-containing probes is currently limited by the lack of available data on its reaction kinetics and cytotoxicity. For researchers considering its use, the decision should be based on the specific requirements of their experimental system, particularly the nature of the target biomolecule and the desired labeling strategy. As with any terminal alkyne probe utilized in CuAAC, potential copper-induced cytotoxicity in live-cell applications should be carefully considered and optimized. Further studies are warranted to fully characterize the performance of this compound in comparison to other widely used alkyne probes.

References

Hex-5-ynehydrazide Shines in Precision Biomolecule Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of proteomics, drug development, and diagnostics, the precise and efficient labeling of biomolecules is paramount. The chosen conjugation strategy can significantly influence the outcome of an experiment, affecting everything from signal strength to the biological activity of the labeled molecule. This guide provides a detailed comparison of a modern labeling reagent, Hex-5-ynehydrazide, with two traditional labeling methods: direct hydrazide labeling and N-hydroxysuccinimide (NHS) ester chemistry. We will delve into the underlying chemistry, present a head-to-head comparison of their performance, and provide detailed experimental protocols to assist researchers in selecting the optimal method for their needs.

The Rise of Bioorthogonal Chemistry: The this compound Approach

This compound is a bifunctional molecule that leverages the power of bioorthogonal "click chemistry" for a two-step labeling process. This method offers enhanced specificity and efficiency compared to traditional approaches. The process begins with the gentle oxidation of cis-diol groups in the carbohydrate moieties of glycoproteins to create reactive aldehyde groups. The hydrazide group of this compound then reacts with these aldehydes to form a stable hydrazone bond, effectively "priming" the glycoprotein (B1211001) with an alkyne handle. In the second step, an azide-functionalized reporter molecule (such as a fluorescent dye or biotin) is "clicked" onto this alkyne handle via a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

Traditional Labeling Methods: An Overview

Direct Hydrazide Labeling: Similar to the first step of the this compound method, traditional hydrazide labeling involves the oxidation of glycoproteins to generate aldehyde groups. However, in this one-step approach, a hydrazide-derivatized reporter molecule is directly conjugated to the aldehyde. While straightforward, this method can be limited by the availability and properties of pre-labeled hydrazide reagents.

NHS Ester Chemistry: This is one of the most common methods for protein labeling. NHS esters react with primary amines, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form stable amide bonds.[1][2] While effective, this method often results in heterogeneous labeling due to the abundance of lysine residues on the surface of most proteins, which can potentially impact the protein's function.[3]

Head-to-Head Comparison: Performance and Flexibility

The choice of labeling method hinges on the specific requirements of the experiment, such as the need for site-specificity, preservation of protein function, and labeling efficiency.

FeatureThis compound (Click Chemistry)Traditional HydrazideNHS Ester
Target Site Glycans (site-specific on carbohydrates)[4]Glycans (site-specific on carbohydrates)[4]Primary amines (lysine residues, N-terminus)
Specificity High (bioorthogonal reaction)High (targets generated aldehydes)Low to moderate (multiple lysine residues)
Efficiency/Yield High (>90% for the click reaction step)Variable, dependent on hydrazide reagentModerate (20-50% overall efficiency)
Control over Degree of Labeling (DoL) High (precisely controlled by reactant stoichiometry in the click step)ModerateDifficult to control
Reaction Conditions Mild, aqueous buffers (pH 4-11 for click reaction)Mild, slightly acidic to neutral pH (pH 5-7)Mild, slightly alkaline pH (pH 7-9)
Impact on Protein Function Minimal (labeling is distal from the protein backbone)Minimal (labeling is distal from the protein backbone)Potential for disruption due to labeling at or near active sites
Versatility High (any azide-modified molecule can be "clicked" on)Moderate (limited by available hydrazide-labeled probes)High (wide variety of NHS ester probes available)

A study comparing site-specific conjugation via click chemistry to non-specific NHS ester labeling of an antibody found a 2.3-fold increase in the number of bound antibodies per cell for the site-specifically conjugated antibody, highlighting the functional advantage of a more controlled labeling approach.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for each labeling method.

Hex_5_ynehydrazide_Workflow cluster_step1 Step 1: Aldehyde Generation & Alkyne Priming cluster_step2 Step 2: Click Chemistry Glycoprotein Glycoprotein (with cis-diols) Oxidation Periodate (B1199274) Oxidation Glycoprotein->Oxidation Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) Oxidation->Oxidized_Glycoprotein Hex5ynehydrazide This compound Oxidized_Glycoprotein->Hex5ynehydrazide Hydrazone Formation Alkyne_Primed_Glycoprotein Alkyne-Primed Glycoprotein Hex5ynehydrazide->Alkyne_Primed_Glycoprotein Click_Reaction CuAAC or SPAAC Click Reaction Alkyne_Primed_Glycoprotein->Click_Reaction Azide_Probe Azide-Probe (e.g., Dye, Biotin) Azide_Probe->Click_Reaction Labeled_Glycoprotein Specifically Labeled Glycoprotein Click_Reaction->Labeled_Glycoprotein

Caption: Workflow for glycoprotein labeling using this compound.

Traditional_Hydrazide_Workflow Glycoprotein Glycoprotein (with cis-diols) Oxidation Periodate Oxidation Glycoprotein->Oxidation Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehydes) Oxidation->Oxidized_Glycoprotein Hydrazide_Probe Hydrazide-Probe (e.g., Dye, Biotin) Oxidized_Glycoprotein->Hydrazide_Probe Hydrazone Formation Labeled_Glycoprotein Labeled Glycoprotein Hydrazide_Probe->Labeled_Glycoprotein

Caption: Workflow for traditional direct hydrazide labeling of glycoproteins.

NHS_Ester_Workflow Protein Protein (with primary amines) NHS_Ester_Probe NHS Ester-Probe (e.g., Dye, Biotin) Protein->NHS_Ester_Probe Amide Bond Formation Labeled_Protein Heterogeneously Labeled Protein NHS_Ester_Probe->Labeled_Protein

Caption: Workflow for non-specific protein labeling using NHS ester chemistry.

Detailed Experimental Protocols

The following are generalized protocols. Optimal conditions may vary depending on the specific biomolecule and reporter probe used.

Protocol 1: Glycoprotein Labeling with this compound and Click Chemistry

This protocol is a two-part process: first, the introduction of the alkyne handle, and second, the click chemistry reaction.

Part A: Oxidation and Hydrazide Reaction

  • Protein Preparation: Dissolve the glycoprotein in 0.1 M sodium acetate (B1210297) buffer (pH 5.5) to a final concentration of 1-5 mg/mL.

  • Oxidation: Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO₄) in the same buffer. Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM. Incubate for 30 minutes at 0-4°C in the dark. For selective oxidation of sialic acids, a lower concentration of 1 mM periodate can be used.

  • Purification: Remove excess periodate by passing the solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M sodium acetate, pH 5.5.

  • Hydrazide Reaction: Prepare a stock solution of this compound in an organic solvent like DMSO. Add the this compound solution to the oxidized glycoprotein solution to a final concentration of 5-10 mM. Incubate for 2 hours to overnight at room temperature.

  • Purification: Remove excess this compound via a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).

Part B: Copper-Catalyzed Click Chemistry (CuAAC)

Note: For live-cell labeling or when copper toxicity is a concern, a copper-free (SPAAC) reaction with a strained alkyne probe should be used.

  • Prepare Click-IT® Reaction Cocktail: To the alkyne-primed glycoprotein solution, add the azide-functionalized probe (e.g., fluorescent dye-azide).

  • Add the copper (II) sulfate (B86663) (CuSO₄) solution.

  • Add the copper-chelating ligand (e.g., TBTA) to improve efficiency and reduce copper-induced damage.

  • Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the labeled glycoprotein from the reaction components using a desalting column, dialysis, or other appropriate chromatographic methods.

Protocol 2: Traditional Glycoprotein Labeling with Biotin (B1667282) Hydrazide
  • Protein Preparation: Dissolve the glycoprotein in 100 mM sodium acetate, pH 5.5, at a concentration of 5 mg/mL.

  • Oxidation: Immediately before use, dissolve sodium periodate (NaIO₄) in distilled water to a concentration of 100 mM. Add the NaIO₄ solution to the protein solution in the dark to a final concentration of approximately 10 mM. Incubate in the dark for 20-30 minutes.

  • Purification: Separate the oxidized glycoprotein from excess NaIO₄ using a gel filtration column equilibrated in 100 mM sodium acetate buffer, pH 5.5.

  • Labeling: Dissolve biotin hydrazide in DMSO at 50 mg/mL and add 40 µL of this solution per one mL of protein solution.

  • Incubation: Incubate for 2 hours to overnight at room temperature.

  • Final Purification: Separate the unreacted biotin hydrazide from the labeled glycoprotein by gel filtration or dialysis.

Protocol 3: Protein Labeling with NHS Ester
  • Protein and Buffer Preparation: Prepare a 5-20 mg/mL solution of the protein in an amine-free buffer with a pH of 8.0-9.0, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS).

  • NHS Ester Preparation: Dissolve the NHS ester probe in a small amount of anhydrous DMSO or DMF.

  • Labeling Reaction: Add the NHS ester solution to the protein solution. A molar excess of the NHS ester is typically used, and the optimal ratio should be determined empirically.

  • Incubation: Gently agitate the mixture and incubate at room temperature for 1-4 hours.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0.

  • Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column or dialysis.

Conclusion

For researchers requiring high specificity, precise control over the degree of labeling, and minimal impact on protein function, the this compound method utilizing click chemistry presents clear advantages over traditional labeling techniques. Its modularity, allowing for the attachment of a wide array of reporter molecules in the second step, offers unparalleled flexibility. While NHS ester chemistry remains a valuable tool for general protein labeling, its inherent lack of specificity can be a significant drawback for functional studies. Traditional hydrazide labeling is a viable option for targeting glycans, but the two-step click chemistry approach with this compound provides greater efficiency and versatility. The adoption of advanced labeling strategies like the one offered by this compound is poised to accelerate discoveries across the life sciences.

References

Safety Operating Guide

Proper Disposal of Hex-5-ynehydrazide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Hex-5-ynehydrazide. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with regulatory standards. The following protocols are based on established best practices for handling hazardous chemical waste containing hydrazide and terminal alkyne functionalities.

This compound is a molecule of significant interest in research and development. However, its chemical structure, incorporating both a reactive hydrazide group and a terminal alkyne, necessitates stringent disposal protocols. The hydrazide moiety is associated with high toxicity, corrosivity, and potential carcinogenicity. The terminal alkyne presents a risk of forming explosive acetylide compounds with certain metals. Therefore, a multi-step, safety-first approach to its disposal is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye/Face Protection Tight-sealing safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.

General Handling Advice:

  • Avoid all contact with skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly after handling.

  • Segregate all waste containing this compound from other waste streams.[1][2][3]

Step-by-Step Disposal Protocol

The following protocol outlines a safe and effective method for the disposal of small quantities of this compound waste typically generated in a laboratory setting. This procedure involves the sequential neutralization of the hydrazide functional group followed by the quenching of the terminal alkyne.

Part 1: Neutralization of the Hydrazide Moiety

This procedure should be performed in a chemical fume hood.

Experimental Protocol:

  • Dilution: Carefully dilute the this compound waste with water to a concentration of less than 5%. This is a critical step to control the rate of the subsequent neutralization reaction.

  • Neutralization: Slowly and with stirring, add a 5% aqueous solution of sodium hypochlorite (B82951) (bleach) or calcium hypochlorite to the diluted this compound solution. A 1:1 volume ratio is a general guideline, but the addition should be continued until the hydrazine (B178648) is completely neutralized.

  • Verification: After the addition is complete, it is recommended to test the solution to ensure the complete destruction of the hydrazide. This can be accomplished using commercially available hydrazine test strips or other analytical methods approved by your institution's Environmental Health and Safety (EHS) department.

Part 2: Quenching of the Terminal Alkyne

Following the successful neutralization of the hydrazide, the terminal alkyne must be addressed to mitigate the risk of acetylide formation.

Experimental Protocol:

  • Acidification: Slowly add a dilute solution of a non-oxidizing acid, such as hydrochloric acid, to the neutralized hydrazide solution until the pH is acidic (pH 4-5). This step helps to protonate any potential acetylide ions, rendering them less reactive. Caution: Perform this step slowly and with stirring, as heat may be generated.

  • Final Disposal: The resulting aqueous solution, now containing the neutralized and quenched this compound, should be collected in a clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name ("Neutralized and Quenched this compound Waste"), the solvent (water), and the approximate concentration.

Disposal of Contaminated Solid Waste
  • Solid Waste: All solid waste contaminated with this compound, such as gloves, pipette tips, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2]

  • Empty Vials: The original this compound vial should be triple-rinsed with a suitable solvent (e.g., water or a solvent in which the compound is soluble). The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.

Waste Management and Logistics

  • Waste Segregation: It is imperative to segregate this compound waste from all other laboratory waste streams to prevent accidental and dangerous chemical reactions.

  • Container Labeling: All waste containers must be accurately and clearly labeled with their contents.

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Follow all institutional procedures for waste manifest documentation.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_hydrazide Hydrazide Neutralization cluster_alkyne Alkyne Quenching cluster_disposal Final Disposal start This compound Waste ppe Don Appropriate PPE start->ppe collect_solid Collect Contaminated Solids as Hazardous Waste start->collect_solid dilute Dilute to <5% with Water ppe->dilute In Fume Hood neutralize Add 5% Sodium Hypochlorite dilute->neutralize verify_hydrazine Verify Hydrazide Destruction neutralize->verify_hydrazine acidify Acidify to pH 4-5 verify_hydrazine->acidify If successful collect_liquid Collect as Hazardous Liquid Waste acidify->collect_liquid ehs_pickup Arrange for EHS Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

Personal protective equipment for handling Hex-5-ynehydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Hex-5-ynehydrazide, tailored for researchers, scientists, and drug development professionals. The following procedural steps are designed to ensure the safe execution of laboratory operations involving this compound.

This compound possesses two reactive functional groups: a terminal alkyne and a hydrazide moiety. This combination necessitates stringent safety protocols due to the potential for toxicity, reactivity, and flammability. The hydrazide group is associated with potential health hazards, including toxicity if ingested and irritation to the skin and eyes.[1][2] The terminal alkyne presents a risk of forming explosive metal acetylides and is also flammable.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. The required PPE varies based on the specific laboratory operation being performed.

Laboratory OperationRisk LevelMinimum Required PPE
Pre-weighing and Weighing (Solid) High- Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[1] - Eye/Face Protection: Chemical splash goggles and a full-face shield.[1] - Respiratory Protection: NIOSH-approved N95 respirator or higher. - Protective Clothing: Flame-resistant lab coat and disposable shoe covers.
Dissolving and Solution Preparation Medium- Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). - Eye/Face Protection: Chemical splash goggles. - Respiratory Protection: Work within a certified chemical fume hood. - Protective Clothing: Flame-resistant lab coat.
Conducting Reactions and Monitoring Medium- Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). - Eye/Face Protection: Chemical splash goggles. - Respiratory Protection: Work within a certified chemical fume hood. - Protective Clothing: Flame-resistant lab coat.
Work-up and Product Isolation Medium-High- Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). - Eye/Face Protection: Chemical splash goggles. - Respiratory Protection: Work within a certified chemical fume hood. - Protective Clothing: Flame-resistant lab coat.
Small Spill Cleanup (<1g) High- Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). - Eye/Face Protection: Chemical splash goggles and a full-face shield. - Respiratory Protection: NIOSH-approved N95 respirator or higher. - Protective Clothing: Lab coat and disposable shoe covers.
Large Spill (>1g) Severe- Gloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). - Eye/Face Protection: Chemical splash goggles and a full-face shield. - Respiratory Protection: NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). - Protective Clothing: Chemical-resistant suit.
Handling Waste and Decontamination High- Gloves: Double-gloving with heavy-duty chemical-resistant gloves (e.g., Butyl rubber). - Eye/Face Protection: Chemical splash goggles and a full-face shield. - Respiratory Protection: Work within a certified chemical fume hood. - Protective Clothing: Chemical-resistant apron over a lab coat.

Experimental Protocols

Storage and Stability:

To ensure the stability of this compound, it should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. It is recommended to store the compound at low temperatures (refrigerated or frozen) to minimize decomposition and potential polymerization. Protect the compound from light by using an amber-colored vial or by wrapping the container in aluminum foil. Ensure the compound is free from impurities, particularly residual bases or metal catalysts, which can promote degradation.

Safe Handling Procedures:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.

  • Weighing and Aliquoting: If the compound is a solid, handle it carefully to avoid generating dust. Perform these tasks over a spill tray to contain any potential spills.

  • Dissolving: When preparing solutions, add the this compound to the solvent slowly.

  • Reaction Setup: All reactions involving this compound should be conducted in a certified chemical fume hood to ensure proper ventilation. Avoid contact with heavy metals such as silver, copper, and mercury, as terminal alkynes can form explosive metal acetylides.

Spill and Emergency Procedures

Spill Cleanup:

  • Small Spills (<1g): Wearing the appropriate PPE, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.

  • Large Spills (>1g): Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Workflow for Handling this compound

G A Receipt and Inspection B Storage (Inert atmosphere, low temp, dark) A->B Store Securely C Don Appropriate PPE B->C D Weighing and Solution Preparation (In Fume Hood) C->D E Reaction and Monitoring (In Fume Hood) D->E G Waste Collection (Sealed, Labeled Container) D->G Waste from Prep J Spill or Exposure Event D->J F Work-up and Isolation E->F E->G Waste from Reaction E->J F->G H Decontamination F->H Clean Equipment F->J I Hazardous Waste Disposal G->I Dispose via EHS H->I K Emergency Procedures J->K Follow First Aid/Spill Protocol K->I Dispose of Contaminated Materials

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.